TEAD ligand 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H18BrF3N2O |
|---|---|
分子量 |
499.3 g/mol |
IUPAC 名称 |
N-[(1S)-1-(6-bromo-2-pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H18BrF3N2O/c1-15(22-6-3-7-23(26)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(27,28)29/h2-15H,1H3,(H,30,32)/t15-/m0/s1 |
InChI 键 |
JDMMPOSIISTKIN-HNNXBMFYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Characterization of a Novel TEAD-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are central regulators of the Hippo signaling pathway, a critical network governing cell proliferation, apoptosis, and organ size.[1] Dysregulation of the Hippo pathway, leading to the hyperactivation of TEADs and their co-activators YAP and TAZ, is a common feature in various human cancers.[1] This has positioned TEADs as compelling therapeutic targets. While the development of small molecule inhibitors that disrupt the TEAD-YAP/TAZ interaction or TEAD palmitoylation has been a major focus, an alternative and promising strategy is the targeted degradation of TEAD proteins using Proteolysis Targeting Chimeras (PROTACs).[1][2]
This technical guide details the discovery and characterization of a novel series of TEAD-targeting PROTACs, with a focus on a representative compound, herein referred to as PROTAC TEAD degrader-1 (also known as compound 27 in the primary literature).[1] This degrader was developed by chemically linking a known pan-TEAD inhibitor with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The TEAD-binding component of this PROTAC is designated by some commercial vendors as "TEAD ligand 1".
Signaling Pathway Context: The Hippo Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.
Discovery and Design of PROTAC TEAD Degrader-1
The discovery of PROTAC TEAD degrader-1 was based on the strategy of linking a known TEAD inhibitor to an E3 ligase ligand to induce targeted protein degradation.
Characterization of PROTAC TEAD Degrader-1
Quantitative Data Summary
The following tables summarize the key quantitative data for PROTAC TEAD degrader-1 (Compound 27) from the foundational study by Li et al. (2024).
Table 1: Cellular Activity of PROTAC TEAD Degrader-1
| Cell Line | Target | Assay Type | Endpoint | Value | Reference |
| NCI-H226 (NF2-deficient) | Cell Proliferation | Cell Viability | IC50 | 0.21 µM | |
| 293T (Flag-TEAD2 transfected) | TEAD2 Degradation | Western Blot | DC50 | 54.1 nM |
Table 2: Effect on Target Gene Expression in NCI-H226 Cells
| Gene | Function | Effect of PROTAC TEAD Degrader-1 | Reference |
| CYR61 | Cell proliferation, angiogenesis | Downregulation | |
| CTGF | Cell adhesion, migration | Downregulation | |
| IGFBP3 | Regulation of cell growth | Downregulation | |
| AMOTL2 | Cell migration and polarity | Downregulation | |
| NPPB | Vasodilation, natriuresis | Downregulation |
Experimental Protocols
Synthesis of PROTAC TEAD Degrader-1
The synthesis of the PROTAC involved a multi-step chemical process. The general strategy was to couple a pan-TEAD inhibitor (VT107) with the CRBN ligand thalidomide (B1683933) via various chemical linkers. The synthesis commenced with commercially available 5-bromo-2-naphthoic acid, which underwent a Suzuki coupling with (4-(trifluoromethyl)phenyl)boronic acid. The resulting acid was then reacted with an amine to yield an intermediate that subsequently underwent an Ullmann coupling reaction, followed by deprotection to afford the final PROTAC molecule.
Cell Culture
-
NCI-H226 cells: A human mesothelioma cell line with a deficiency in the NF2 gene, making it sensitive to TEAD inhibition.
-
293T cells: A human embryonic kidney cell line commonly used for transfection experiments.
Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics and cultured in a humidified incubator at 37°C with 5% CO2.
Western Blotting for TEAD Degradation
-
Cell Treatment: Seed NCI-H226 or transfected 293T cells in culture plates. Treat the cells with varying concentrations of PROTAC TEAD degrader-1 for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against TEAD and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the level of TEAD is normalized to the loading control. The DC50 (concentration at which 50% degradation is achieved) is then calculated.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat NCI-H226 cells with PROTAC TEAD degrader-1. Extract total RNA using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and primers specific for TEAD target genes (CYR61, CTGF, etc.) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed NCI-H226 cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of PROTAC TEAD degrader-1.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and calculate the IC50 (concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Mechanism of Action
PROTAC TEAD degrader-1 functions by forming a ternary complex between the TEAD protein and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of TEAD, marking it for degradation by the proteasome. Rescue experiments have shown that the degradation of TEAD by this PROTAC is blocked by pretreatment with an excess of the TEAD inhibitor VT107, the CRBN ligand thalidomide, or the proteasome inhibitor MG132, confirming its mechanism of action.
Conclusion
The development of PROTAC TEAD degraders, exemplified by compound 27, represents a significant advancement in targeting the Hippo-YAP/TAZ signaling pathway. By inducing the selective degradation of TEAD proteins, these molecules offer a distinct and potentially more potent therapeutic strategy compared to traditional occupancy-based inhibitors. The data presented herein demonstrates the successful design, synthesis, and characterization of a novel TEAD degrader with potent cellular activity. Further optimization of such molecules holds promise for the development of new anticancer therapies for tumors driven by aberrant Hippo pathway signaling.
References
The Role of TEAD Ligands in the Hippo Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key factor in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the most downstream effectors of the Hippo pathway. They act as the final arbiters of the pathway's growth-promoting and pro-survival signals. The interaction of TEADs with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) is essential for their oncogenic activity. Consequently, the disruption of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy for a range of solid tumors. This technical guide provides an in-depth overview of the role of TEAD ligands, with a focus on small molecule inhibitors, in modulating the Hippo pathway.
The Hippo Signaling Pathway and the Central Role of TEAD
The core of the Hippo pathway consists of a kinase cascade. When the pathway is "on," a series of phosphorylation events, initiated by upstream signals such as cell-cell contact and mechanical cues, leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. In the "off" state, often observed in cancer cells with mutations in upstream Hippo pathway components like NF2, unphosphorylated YAP and TAZ translocate to the nucleus.[1][2] There, they bind to TEAD transcription factors, initiating the transcription of a battery of genes that drive cell proliferation and inhibit apoptosis, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61).[3][4]
Mechanism of Action of TEAD Ligands
The majority of TEAD inhibitors developed to date function by targeting a conserved lipid-binding pocket within the TEAD protein.[1] This pocket is normally occupied by a palmitate molecule, a post-translational modification essential for TEAD stability and its interaction with YAP/TAZ. Small molecule inhibitors that bind to this pocket can disrupt the TEAD-YAP/TAZ interaction through an allosteric mechanism, leading to the suppression of TEAD-dependent gene transcription. Some inhibitors have also been shown to destabilize TEAD proteins, leading to their proteasomal degradation.
Quantitative Data on Key TEAD Inhibitors
A growing number of small molecule TEAD inhibitors are under investigation. The following tables summarize key quantitative data for some of the most well-characterized compounds.
Table 1: Biochemical Activity of TEAD Inhibitors
| Compound | Target(s) | Assay | IC50 | Kd | Reference(s) |
| IAG933 | pan-TEAD | TR-FRET | 11-26 nM (cellular) | - | |
| MGH-CP1 | TEAD2, TEAD4 | In vitro auto-palmitoylation | 710 nM (TEAD2), 672 nM (TEAD4) | - | |
| JM7 | pan-TEAD | Luciferase Reporter Assay | 972 nM | - | |
| VT-107 | pan-TEAD | Cell Proliferation | 18 nM (H2052 cells), 32 nM (H226 cells) | - | |
| GNE-7883 | pan-TEAD | TR-FRET | ~330 nM (lipid pocket affinity) | - | |
| K-975 | pan-TEAD | - | - | - |
Table 2: Cellular Activity of TEAD Inhibitors
| Compound | Cell Line(s) | Assay | IC50 / Effect | Reference(s) |
| IAG933 | MSTO-211H, NCI-H226 | Cell Proliferation (72h) | GI50 = 73 nM (MSTO-211H) | |
| MGH-CP1 | Huh7 | Tumor Sphere Formation | 0.72 µM | |
| JM7 | NCI-H226, MDA-MB-231, OVCAR-8 | Proliferation, Colony Formation, Migration | Significant inhibition | |
| VT-107 | NCI-H2052, NCI-H226 | Cell Proliferation | Nanomolar potency | |
| GNE-7883 | NCI-H226 | Cell Viability (6 days) | - |
Table 3: Effect of TEAD Inhibitors on Target Gene Expression
| Compound | Cell Line(s) | Target Gene(s) | Effect | Reference(s) |
| IAG933 | MSTO-211H, NCI-H226 | CTGF, CYR61, ANKRD1 | Potent inhibition (IC50 11-26 nM) | |
| MGH-CP1 | MDA-MB-231, Lats1/2 KO intestine | CTGF, CYR61, ANKRD1 | Significant suppression | |
| JM7 | MDA-MB-231, OVCAR-8 | CTGF, CYR61 | Dose-dependent inhibition | |
| VT-107 | NCI-H2052, NCI-H226 | NPPB, IGFBP3, SNAPC1, CTGF, CYR61, ANKRD1 | Strong downregulation | |
| GNE-7883 | OVCAR-8, HCC1576 | YAP/TAZ target genes | Selective modulation |
Experimental Protocols
Experimental Workflow for TEAD Inhibitor Screening and Characterization
The discovery and validation of novel TEAD inhibitors typically follow a multi-step workflow, beginning with high-throughput screening and culminating in in vivo efficacy studies.
Detailed Methodologies
1. TEAD Palmitoylation Assay
This assay is used to determine if a compound inhibits the auto-palmitoylation of TEAD proteins.
-
Principle: Cells expressing epitope-tagged TEAD are incubated with an alkyne-functionalized palmitic acid analog. The tagged TEAD is then immunoprecipitated, and the incorporated alkyne-palmitate is detected by "click" chemistry with a biotin-azide conjugate, followed by western blotting with streptavidin.
-
Protocol:
-
Seed HEK293T cells and transfect with a plasmid encoding Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4.
-
24 hours post-transfection, treat the cells with the test compound or DMSO (vehicle control) and 100 µM alkyne palmitate for another 24 hours.
-
Lyse the cells and immunoprecipitate the Myc-tagged TEAD proteins using an anti-Myc antibody conjugated to beads.
-
Perform the click chemistry reaction on the beads by incubating with a reaction buffer containing biotin-azide, copper (II) sulfate, and a reducing agent (e.g., TCEP).
-
Wash the beads and elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a fluorescently labeled streptavidin to detect palmitoylated TEAD and with an anti-Myc antibody to detect total immunoprecipitated TEAD.
-
Quantify the band intensities to determine the ratio of palmitoylated to total TEAD.
-
2. Luciferase Reporter Assay for YAP/TAZ-TEAD Activity
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple TEAD-binding sites (e.g., 8xGTIIC) is co-transfected into cells with a constitutively active YAP mutant. Inhibition of the YAP-TEAD interaction by a test compound results in decreased luciferase expression.
-
Protocol:
-
Seed HEK293A cells in a 96-well plate.
-
Co-transfect the cells with the 8xGTIIC-luciferase reporter plasmid and a plasmid expressing a constitutively active form of YAP (e.g., YAP-5SA). A Renilla luciferase plasmid can be co-transfected for normalization.
-
24 hours post-transfection, treat the cells with a serial dilution of the test compound or DMSO.
-
After 24-48 hours of treatment, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percent inhibition relative to the DMSO control.
-
3. Cell Viability Assay (MTT or CellTiter-Glo)
These assays are used to assess the effect of TEAD inhibitors on the proliferation and viability of cancer cells.
-
Principle (MTT): Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.
-
Principle (CellTiter-Glo): This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The reagent contains luciferase and its substrate, and the resulting luminescence is proportional to the ATP concentration.
-
Protocol (MTT):
-
Seed cancer cells (e.g., NCI-H226) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the TEAD inhibitor or DMSO for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells.
-
TEAD Inhibitors in Clinical Development
The therapeutic potential of targeting the TEAD-YAP/TAZ interaction is being actively explored in clinical trials for various solid tumors, particularly those with known Hippo pathway alterations such as malignant mesothelioma.
Table 4: TEAD Inhibitors in Clinical Trials
| Compound | Target | Phase | Indication(s) | ClinicalTrials.gov Identifier | Reference(s) |
| VT3989 | TEAD Palmitoylation | Phase 1/2 | Advanced Solid Tumors, Malignant Mesothelioma | NCT04665206 | |
| IAG933 | YAP/TAZ-TEAD Interaction | Phase 1 | Mesothelioma, NF2/LATS1/2-mutated tumors | NCT04857372 | |
| IK-930 | TEAD Palmitoylation | Phase 1 | Advanced Solid Tumors | NCT05228015 |
Conclusion
Targeting the TEAD-YAP/TAZ transcriptional axis with small molecule inhibitors represents a highly promising and novel approach for the treatment of cancers driven by a dysregulated Hippo pathway. The continued development and clinical evaluation of TEAD ligands hold the potential to provide new therapeutic options for patients with cancers that are currently difficult to treat. This technical guide provides a comprehensive resource for researchers and drug development professionals working to advance this exciting field of oncology.
References
- 1. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 3. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of TEAD Ligand 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core mechanism of action for TEAD Ligand 1. The content is based on the design, synthesis, and bioevaluation of a series of targeted protein degraders derived from this ligand. The primary focus is on the role of this compound as the target-binding component of a Proteolysis Targeting Chimera (PROTAC), which induces the degradation of Transcriptional Enhanced Associate Domain (TEAD) proteins.
Introduction: The Hippo Pathway and TEAD as a Therapeutic Target
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] When the pathway is inactive, the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), translocate to the nucleus. In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of genes that promote cell growth, proliferation, and survival.[2] Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP/TAZ-TEAD transcriptional program, is a key driver in various cancers.[2][3]
Targeting the YAP/TAZ-TEAD interaction has thus emerged as a promising therapeutic strategy.[4] Instead of traditional small molecule inhibition, a novel approach involves targeted protein degradation using PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This guide focuses on This compound , a critical component of a recently developed TEAD-targeting PROTAC.
This compound and PROTAC TEAD Degrader-1
This compound (MedChemExpress Cat. No. HY-158400) is the target-binding moiety, or "warhead," used in the synthesis of PROTAC TEAD degrader-1 (also referred to as compound 27 in its seminal publication).[2][5] The ligand is derived from VT107 , a potent, orally active pan-TEAD auto-palmitoylation inhibitor.[2][3][4] VT107 binds to the central lipid pocket of TEAD proteins, a site crucial for their stability and interaction with YAP/TAZ.[2][3]
In the context of PROTAC TEAD degrader-1, this compound is chemically linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][5] This bifunctional molecule thereby brings TEAD proteins into close proximity with the CRBN E3 ligase complex.
Core Mechanism of Action: Targeted Protein Degradation
The primary mechanism of action for this compound, when incorporated into its PROTAC form (compound 27 ), is to induce the selective, proteasome-dependent degradation of TEAD proteins.[2][5] This process can be broken down into the following key steps:
-
Ternary Complex Formation : PROTAC TEAD degrader-1 simultaneously binds to a TEAD protein (via the this compound moiety) and the CRBN E3 ligase (via the thalidomide-based moiety), forming a transient TEAD-PROTAC-CRBN ternary complex.[2]
-
Ubiquitination : The formation of this complex brings the TEAD protein into the vicinity of the E3 ligase machinery, which facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the TEAD protein.
-
Proteasomal Degradation : The poly-ubiquitinated TEAD protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.[2]
-
PROTAC Recycling : After inducing degradation, the PROTAC molecule is released and can engage another TEAD protein, acting in a catalytic manner.
This degradation mechanism is fundamentally different from simple inhibition. By removing the entire protein scaffold, it abrogates all functions of TEAD—including its transcriptional activity and any potential non-canonical roles—and can offer a more profound and durable pharmacological effect than occupancy-based inhibition.
Quantitative Data
The biological activity of PROTAC TEAD degrader-1 (compound 27 ) has been characterized through various cellular assays.[2]
Table 1: Anti-proliferative and Degradation Activity
| Compound | Cell Line | Assay | Metric | Value | Reference |
| PROTAC TEAD degrader-1 (27 ) | NCI-H226 (NF2-deficient) | Cell Proliferation | IC₅₀ | 0.21 µM | [2][5][6] |
| PROTAC TEAD degrader-1 (27 ) | 293T (Flag-TEAD2 transfected) | Protein Degradation | DC₅₀ | 54.1 nM | [5][6] |
Table 2: TEAD Protein Degradation in NCI-H226 Cells
| Compound | Concentration | Treatment Time | % TEAD Degradation (vs. Vehicle) | Reference |
| PROTAC TEAD degrader-1 (27 ) | 0.1 µM | 24 h | 42.4% | [1] |
| PROTAC TEAD degrader-1 (27 ) | 1 µM | 24 h | > 50% (approx.) | [1] |
| PROTAC TEAD degrader-1 (27 ) | 10 µM | 24 h | > 75% (approx.) | [1] |
Signaling Pathway Context
The therapeutic rationale for TEAD degradation is rooted in its central role in the Hippo signaling pathway.
References
- 1. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VT-107 | TEAD Auto-palmitoylation inhibitor | CAS#2417718-63-7 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regulation of Hippo pathway transcription factor TEAD by p38 MAPK-induced cytoplasmic translocation - PMC [pmc.ncbi.nlm.nih.gov]
TEAD ligand 1 as a chemical probe for TEAD biology
A Comprehensive Technical Guide to TEAD Ligand 1 as a Chemical Probe for TEAD Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of this compound and its application as a chemical probe for studying the biology of Transcriptional Enhanced Associate Domain (TEAD) proteins. It covers the core concepts of TEAD function, its role in the Hippo signaling pathway, and the methodologies used to characterize ligands that target these crucial transcription factors.
Introduction to TEAD Biology
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are key regulators of gene expression downstream of the Hippo signaling pathway.[1][2] These proteins play a critical role in controlling cell proliferation, apoptosis, and organ size.[3] Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription are frequently observed in various cancers, making TEAD proteins attractive targets for therapeutic intervention.[3][4] TEAD factors themselves do not possess intrinsic transcriptional activity but rely on co-activators, most notably YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), to drive the expression of target genes.[3][5] The interaction between YAP/TAZ and TEAD is a critical node for oncogenic signaling in many tumors.[3]
This compound and the Advent of TEAD Degraders
This compound serves as a crucial component in the synthesis of PROTAC TEAD degrader-1.[6][7] PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[8] In this context, this compound is the moiety that binds to the TEAD protein, while the other end of the PROTAC is a ligand for an E3 ligase, connected via a chemical linker.[6][8] This approach offers a distinct mechanism of action compared to traditional inhibitors, as it leads to the removal of the entire TEAD protein, thereby eliminating all its functions.[8]
Quantitative Data for TEAD-Targeting Chemical Probes
Table 1: Cellular Potency of PROTAC TEAD Degrader-1
| Compound | Cell Line | DC50 (nM) | IC50 (µM) | Mechanism of Action |
| PROTAC TEAD degrader-1 | 293T (Flag-TEAD2) | 54.1 | - | Selective degradation of TEAD2 |
| PROTAC TEAD degrader-1 | NCI-H226 | - | 0.21 | Inhibition of proliferation |
Data sourced from MedchemExpress.[6]
Table 2: Potency of Representative TEAD Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| IAG933 | Avi-human TEAD4 | 9 | Biochemical Assay |
| IAG933 | NCI-H2052 | 48 | YAP Reporter Gene Expression |
| IAG933 | MSTO-211H | 11-26 | TEAD Target Gene Expression |
| JM7 | YAP Transcriptional Reporter | 972 | Cell-based Reporter Assay |
Data sourced from MedchemExpress and other publications.[9][10]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental approaches, the following diagrams have been generated using the DOT language for Graphviz.
The Hippo-YAP-TEAD Signaling Pathway
This diagram illustrates the core components of the Hippo signaling pathway and its downstream effect on TEAD-mediated transcription.
References
- 1. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | MD Anderson Cancer Center [mdanderson.org]
- 5. IAG933 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The TEAD Family of Transcription Factors: A Core Nexus in Development and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, comprising four highly conserved members in mammals (TEAD1-4), has emerged as a critical regulatory hub in a multitude of cellular processes.[1][2] These proteins are pivotal downstream effectors of the Hippo signaling pathway, a key regulator of organ size, tissue homeostasis, and stem cell biology.[3][4] Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a frequent event in human cancers, making TEADs compelling targets for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the TEAD family, including their structure, function, and involvement in signaling pathways, with a focus on quantitative data and detailed experimental methodologies relevant to research and drug development.
Structure and Function of TEAD Transcription Factors
The four mammalian TEAD proteins (TEAD1, TEAD2, TEAD3, and TEAD4) share a conserved domain architecture, featuring an N-terminal TEA domain responsible for DNA binding and a C-terminal YAP/TAZ-binding domain (YBD) that mediates interactions with transcriptional co-activators.[7][8] The TEA domain, a highly conserved motif of approximately 77 amino acids, binds to the consensus DNA sequence 5'-GGAATG-3', often referred to as the MCAT element, with high affinity.[2][9] While the isolated TEA domain exhibits nanomolar binding affinity to its target DNA, the specificity for different gene promoters in a cellular context is influenced by other domains and interacting proteins.[2][10]
The YBD adopts an immunoglobulin-like β-sandwich fold and is the site of interaction with transcriptional co-activators, most notably the Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[11][12] TEADs themselves lack intrinsic transactivation activity and are dependent on these co-activators to regulate the expression of a wide array of target genes involved in cell proliferation, survival, and migration, such as CTGF, CYR61, and MYC.[1][4]
A crucial post-translational modification for TEAD function is autopalmitoylation, where a palmitic acid molecule is covalently attached to a conserved cysteine residue within the YBD.[7][13] This modification is essential for the stability of TEAD proteins and for their interaction with YAP and TAZ.[7][13] Consequently, the hydrophobic pocket that accommodates the palmitate has become a primary target for the development of small molecule inhibitors.[14][15]
The Hippo Signaling Pathway and TEAD Regulation
The Hippo pathway is a highly conserved signaling cascade that plays a central role in controlling organ size by regulating the balance between cell proliferation and apoptosis.[3][12] In its "on" state, a core kinase cassette, including MST1/2 and LATS1/2, phosphorylates YAP and TAZ.[16] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation, preventing their interaction with nuclear TEADs and thereby suppressing the transcription of pro-growth genes.[12][16] When the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, bind to TEADs, and activate target gene expression.[1][16]
Dysregulation of the Hippo pathway, often through mutations in upstream components like NF2, leads to the constitutive activation of the YAP/TAZ-TEAD transcriptional program, a common driver of tumorigenesis in various cancers, including mesothelioma, schwannoma, and certain types of squamous cell carcinoma.[6][17]
Caption: The canonical Hippo signaling pathway regulating TEAD activity.
TEADs in Cancer and as Therapeutic Targets
The hyperactivation of TEAD-mediated transcription is a hallmark of several cancers.[4][5] This has spurred the development of therapeutic strategies aimed at disrupting the YAP/TAZ-TEAD interaction or directly inhibiting TEAD function.[6][17] The discovery of the druggable palmitate-binding pocket within TEADs has been a significant breakthrough, leading to the development of small molecule inhibitors that prevent TEAD autopalmitoylation.[14][15] These inhibitors have shown promise in preclinical models by destabilizing TEAD proteins, disrupting the YAP-TEAD interaction, and suppressing the growth of Hippo-pathway-dependent cancers.[1][5]
Quantitative Data on TEADs and Their Inhibitors
A growing body of quantitative data is available for TEADs, which is crucial for understanding their function and for the development of targeted therapies.
Table 1: DNA Binding Affinities of TEADs
| TEAD Member/Domain | DNA Sequence | Dissociation Constant (Kd) | Reference |
| TEAD DBD | M-CAT-like elements | 4-8 nM | [10] |
| Full-length TEADs | M-CAT elements | 16-45 nM | [9] |
Table 2: IC50 Values of Selected TEAD Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| MYF-03-69 | Pan-TEAD | TEAD Luciferase Reporter | 45 nM | [1] |
| MYF-03-176 | Pan-TEAD | TEAD Luciferase Reporter | 11 nM | [1] |
| MGH-CP1 | TEAD2/4 | In vitro Palmitoylation | 710 nM / 672 nM | [5] |
| MGH-CP12 | TEAD1/2 | In vitro Palmitoylation / Luciferase | 0.26 µM (sphere formation) | [5] |
| JM7 | Pan-TEAD | YAP Transcriptional Reporter | 972 nM | [14][18] |
| SWTX-143 | Pan-TEAD | Luciferase Reporter | 12 nM | [6] |
| mCMY020 | TEAD4 | In vitro Palmitoylation Competition | 91.9 nM | [19][20] |
| VT-105 | Pan-TEAD | YAP Reporter Assay | 10.4 nM | [6] |
| TED-642 | Pan-TEAD | YAP-TEAD Binding | 0.9-1.2 µM | [6] |
Key Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate study of TEAD transcription factors and the evaluation of their inhibitors.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for TEAD Binding Site Identification
ChIP-seq is a powerful technique to identify the genome-wide binding sites of transcription factors like TEADs.[21][22]
Protocol Outline:
-
Cell Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[17]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.[17]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the TEAD isoform of interest (e.g., anti-TEAD1).[17][22]
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[17]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol-chloroform extraction and ethanol (B145695) precipitation to purify the DNA.[17]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify TEAD binding sites.
Caption: A streamlined workflow for TEAD ChIP-seq experiments.
Luciferase Reporter Assay for TEAD Transcriptional Activity
This assay is widely used to quantify the transcriptional activity of the YAP/TAZ-TEAD complex and to screen for inhibitors.[16][18]
Protocol Outline:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a multi-well plate. Co-transfect with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively expressed Renilla luciferase plasmid (for normalization), and plasmids expressing YAP/TAZ and/or TEAD as needed.[18]
-
Compound Treatment: After 24 hours, treat the cells with the test compounds at various concentrations.
-
Cell Lysis: After a 24-48 hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.[3]
-
Luciferase Activity Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the IC50 values for inhibitory compounds.
Co-immunoprecipitation (Co-IP) for YAP-TEAD Interaction
Co-IP is a standard method to investigate the physical interaction between YAP and TEAD in a cellular context.[23][24]
Protocol Outline:
-
Cell Lysis: Lyse cells expressing endogenous or overexpressed tagged versions of YAP and TEAD with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., anti-YAP or an antibody against its tag) overnight at 4°C.[25]
-
Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-bait protein-prey protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein (e.g., anti-TEAD or its tag) to detect the interaction.[24]
Caption: Key steps in a Co-IP experiment to detect YAP-TEAD interaction.
In-Cell TEAD Palmitoylation Assay
This assay allows for the direct assessment of TEAD palmitoylation in cells and is used to validate the mechanism of action of palmitoylation inhibitors.[7][14]
Protocol Outline:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) transfected with a tagged TEAD expression plasmid. Treat the cells with a test compound and an alkyne-functionalized palmitic acid analog for 24 hours.[14]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged TEAD protein.[7]
-
Click Chemistry: Covalently attach a reporter molecule (e.g., biotin-azide) to the alkyne-palmitate on the immunoprecipitated TEAD via a copper-catalyzed "click" reaction.[7][14]
-
Detection: Elute the proteins and analyze them by Western blot. Detect the total TEAD protein with a specific antibody and the palmitoylated TEAD with streptavidin conjugated to a fluorophore or HRP.[7]
-
Data Analysis: Quantify the ratio of the palmitoylation signal to the total TEAD signal to determine the extent of inhibition.
Conclusion
The TEAD family of transcription factors stands at a critical juncture of developmental signaling and cancer biology. Their dependence on co-activators like YAP and TAZ, and the essential role of post-translational modifications such as palmitoylation, offer unique avenues for therapeutic intervention. The ongoing development of potent and specific TEAD inhibitors, guided by a deep understanding of their structure and function, holds significant promise for the treatment of cancers driven by a dysregulated Hippo pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to further explore the biology of TEADs and to advance the development of novel cancer therapies targeting this important family of transcription factors.
References
- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evolutionary, structural and functional overview of the mammalian TEAD1 and TEAD2 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Emerging roles of TEAD transcription factors and its coactivators in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A potential structural switch for regulating DNA-binding by TEAD transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. genome.ucsc.edu [genome.ucsc.edu]
- 18. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 19. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
- 20. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. TRPS1 shapes YAP/TEAD-dependent transcription in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 24. Tead and AP1 coordinate transcription and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Revolutionizing Cancer Therapy: A Detailed Protocol for the Synthesis and Evaluation of TEAD-Targeted PROTACs
For Researchers, Scientists, and Drug Development Professionals
The TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway, have emerged as critical targets in oncology.[1][2] Dysregulation of the Hippo pathway, often leading to the hyperactivation of TEADs and their co-activators YAP and TAZ, is a hallmark of various cancers.[3][4] Proteolysis-targeting chimeras (PROTACs) offer a novel and potent therapeutic strategy to combat this by inducing the selective degradation of TEAD proteins.[5][6] This document provides a comprehensive guide to the synthesis and evaluation of TEAD-targeted PROTACs, empowering researchers to develop next-generation cancer therapeutics.
The Hippo Signaling Pathway and TEAD's Role in Cancer
The Hippo pathway is a crucial signaling cascade that controls organ size and cell proliferation.[3] When the pathway is active, a kinase cascade leads to the phosphorylation of the transcriptional co-activators YAP and TAZ, resulting in their cytoplasmic retention and degradation.[5] In many cancers, this pathway is inactivated, allowing YAP and TAZ to translocate to the nucleus and bind to TEAD transcription factors.[1][5] This complex then drives the expression of genes that promote cell proliferation, survival, and tumorigenesis.[2][7]
PROTAC-Mediated Degradation of TEAD
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, TEAD), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[6] By bringing the TEAD protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of TEAD, marking it for degradation by the proteasome.[5][7] This approach effectively eliminates the entire protein from the cell, offering potential advantages over traditional small molecule inhibitors.[6]
Synthesis Protocol for a TEAD-Targeted PROTAC
This protocol outlines the synthesis of a representative TEAD PROTAC, linking a pan-TEAD inhibitor (based on the VT107 scaffold) to the CRBN ligand thalidomide (B1683933) via a polyethylene (B3416737) glycol (PEG) linker.[5][8]
Materials and Reagents:
-
Pan-TEAD inhibitor (e.g., a derivative of VT107 with a suitable attachment point like an amino group)[5]
-
Thalidomide derivative with a linker attachment point (e.g., with a carboxylic acid)
-
PEG linker with appropriate terminal functional groups (e.g., carboxylic acid and amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)
General Synthetic Scheme:
The synthesis generally involves a two-step process:
-
Coupling of the TEAD inhibitor to the linker.
-
Coupling of the TEAD inhibitor-linker intermediate to the E3 ligase ligand.
Step-by-Step Protocol:
-
Linker-TEAD Ligand Conjugation:
-
Dissolve the TEAD inhibitor (1 equivalent) and the PEG linker (1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagents HATU (1.2 equivalents) and HOBt (1.2 equivalents), followed by the base DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the TEAD inhibitor-linker conjugate.
-
-
PROTAC Assembly:
-
Dissolve the TEAD inhibitor-linker conjugate (1 equivalent) and the thalidomide derivative (1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagents HATU (1.2 equivalents) and HOBt (1.2 equivalents), followed by the base DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in step 1.
-
Purify the final PROTAC molecule by preparative HPLC to achieve high purity.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Experimental Protocols for PROTAC Evaluation
A series of in vitro and cellular assays are essential to characterize the efficacy and mechanism of action of the newly synthesized TEAD PROTACs.[]
Cell Viability Assay
Objective: To determine the anti-proliferative activity of the TEAD PROTAC in cancer cell lines with dysregulated Hippo signaling (e.g., NF2-deficient NCI-H226 cells).[5]
Protocol:
-
Seed NCI-H226 cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the TEAD PROTAC.
-
Incubate for 5 days.[5]
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot Analysis of TEAD Degradation
Objective: To directly measure the degradation of TEAD protein induced by the PROTAC.[5]
Protocol:
-
Treat NCI-H226 cells with varying concentrations of the TEAD PROTAC for 24 hours.[5]
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against pan-TEAD and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the percentage of TEAD degradation and calculate the half-maximal degradation concentration (DC50).
Mechanistic Assays
Objective: To confirm that the observed TEAD degradation is dependent on the proteasome and the specific E3 ligase recruited.[5]
Protocol:
-
Proteasome Inhibition: Pretreat NCI-H226 cells with a proteasome inhibitor (e.g., MG132) for 1 hour before adding the TEAD PROTAC.[5] Analyze TEAD levels by Western blot. A blockage of degradation confirms proteasome dependency.
-
E3 Ligase Competition: Pretreat cells with an excess of the free E3 ligase ligand (e.g., thalidomide) for 1 hour before adding the TEAD PROTAC.[5] A rescue of TEAD from degradation indicates that the PROTAC acts via the intended E3 ligase.
Target Gene Expression Analysis (qPCR)
Objective: To assess the downstream functional consequences of TEAD degradation by measuring the expression of TEAD target genes.[5][7]
Protocol:
-
Treat NCI-H226 cells with the TEAD PROTAC for 24 hours.
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) using primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene.[5][7]
-
Analyze the relative gene expression levels to confirm the downregulation of TEAD transcriptional activity.
Quantitative Data Summary
The following table summarizes representative quantitative data for a successful TEAD PROTAC, designated as Compound 27 in a referenced study.[5]
| Assay | Cell Line | Compound | Result |
| Anti-proliferative Activity | NCI-H226 | Compound 27 | IC50 = 0.23 ± 0.04 µM |
| TEAD Degradation | NCI-H226 | Compound 27 | 42.4% degradation at 0.1 µM |
| TEAD Degradation | NCI-H226 | Compound 25 | 45.1% degradation at 0.1 µM |
Conclusion
The development of TEAD-targeted PROTACs represents a promising frontier in the treatment of cancers driven by Hippo pathway dysregulation. The protocols and assays detailed in this document provide a robust framework for the synthesis, characterization, and validation of these novel therapeutic agents. By systematically evaluating their potency, mechanism of action, and downstream effects, researchers can accelerate the discovery and development of effective TEAD degraders for clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beactica.com [beactica.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing TEAD Ligands in PROTAC Constructs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of TEAD (Transcriptional Enhanced Associate Domain)-targeting PROTACs (Proteolysis Targeting Chimeras). The protocols outlined below are based on established methodologies in the field of targeted protein degradation and are intended to serve as a foundational resource for researchers developing novel therapeutics against Hippo pathway-driven cancers.
Introduction to TEAD-Targeting PROTACs
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development of various cancers.[2][3] The TEAD family of transcription factors (TEAD1-4) are the key downstream effectors of the Hippo pathway, which, in conjunction with co-activators YAP and TAZ, drive the transcription of genes involved in cell proliferation and survival.[4][5] Consequently, inhibiting TEAD function presents a promising therapeutic strategy.
PROTAC technology offers an innovative approach to target TEAD by inducing its degradation through the ubiquitin-proteasome system. A TEAD-targeting PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a TEAD protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., CRBN or VHL). This ternary complex formation (TEAD-PROTAC-E3 ligase) leads to the ubiquitination and subsequent degradation of the TEAD protein by the proteasome.
This document will focus on the practical aspects of using a TEAD ligand, exemplified by published potent TEAD inhibitors, in the construction and evaluation of a TEAD-targeting PROTAC.
Diagram: Hippo Signaling Pathway and TEAD Function
Caption: The Hippo signaling pathway leading to TEAD-mediated gene expression.
I. Design and Synthesis of a TEAD PROTAC
The design of a successful TEAD PROTAC involves the careful selection of a TEAD ligand, an E3 ligase ligand, and a linker to connect them.
Selection of a TEAD Ligand
A variety of small molecule inhibitors targeting TEAD have been developed. These can be broadly categorized as non-covalent and covalent inhibitors that often bind to the central palmitate-binding pocket of TEAD, thereby disrupting its interaction with YAP/TAZ. For PROTAC construction, a ligand with good binding affinity and selectivity for TEAD is crucial. While "TEAD ligand 1" is a generic term, published examples of TEAD ligands successfully used in PROTACs include derivatives of the pan-TEAD inhibitor VT107.
Selection of an E3 Ligase Ligand
The most commonly used E3 ligase ligands in PROTAC design are derivatives of thalidomide (B1683933) (for Cereblon, CRBN) and ligands for von Hippel-Lindau (VHL). The choice of E3 ligase can influence the degradation efficiency and selectivity of the PROTAC.
Linker Design
The linker is a critical component that connects the TEAD ligand and the E3 ligase ligand. Its length, composition, and attachment points can significantly impact the formation and stability of the ternary complex, and consequently, the degradation efficiency. Empirical optimization of the linker is often necessary.
Synthetic Strategy
The synthesis of a TEAD PROTAC typically involves a multi-step process where the TEAD ligand, linker, and E3 ligase ligand are coupled together. Solid-phase synthesis can facilitate the rapid generation of a library of PROTACs with varying linkers for optimization.
Diagram: General Structure and Mechanism of a TEAD PROTAC
Caption: The mechanism of action of a TEAD-targeting PROTAC.
II. In Vitro and Cellular Characterization of TEAD PROTACs
A series of biochemical and cellular assays are required to characterize the activity and mechanism of action of a newly synthesized TEAD PROTAC.
Biochemical Assays
-
Binding Affinity Assays: Determine the binding affinity of the PROTAC to both the TEAD protein and the E3 ligase. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used.
-
Ternary Complex Formation Assays: Confirm that the PROTAC can induce the formation of a stable ternary complex between TEAD and the E3 ligase. Proximity-based assays like FRET or AlphaLISA are suitable for this purpose.
Cellular Assays
-
Cellular Target Engagement: Confirm that the PROTAC can bind to TEAD within a cellular context. Cellular Thermal Shift Assay (CETSA) or NanoBRET can be employed.
-
TEAD Degradation Assays: Quantify the extent of TEAD degradation induced by the PROTAC.
-
Western Blotting: A standard method to measure the reduction in TEAD protein levels upon treatment with the PROTAC.
-
HiBiT Assay: A sensitive and quantitative bioluminescence-based assay for real-time measurement of protein degradation.
-
-
Selectivity Profiling: Assess the selectivity of the PROTAC for TEAD over other proteins in the proteome using proteomic techniques like mass spectrometry.
-
Mechanism of Action Studies: Confirm that the degradation is dependent on the proteasome and the recruited E3 ligase. This can be achieved by co-treatment with a proteasome inhibitor (e.g., MG132) or by using cells where the E3 ligase has been knocked out or knocked down.
-
Downstream Pathway Analysis: Evaluate the functional consequences of TEAD degradation by measuring the expression of TEAD target genes (e.g., CTGF, CYR61) using qRT-PCR or RNA-seq.
-
Anti-proliferative Assays: Determine the effect of the TEAD PROTAC on the proliferation of cancer cell lines known to be dependent on the Hippo-YAP-TEAD pathway (e.g., NCI-H226, MSTO-211H).
Data Presentation: Summary of Representative TEAD PROTAC Activities
The following table summarizes the reported activities of representative TEAD PROTACs from the literature.
| Compound | TEAD Ligand Scaffold | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Antiproliferative IC50 (µM) | Citation(s) |
| Compound 27 | Pan-TEAD inhibitor (VT107 derivative) | Thalidomide (CRBN) | NCI-H226 | ~1000 | >80 | 0.26 | |
| Compound 40 (H122) | Undisclosed | Undisclosed (CRBN) | MSTO-211H | < 10 | >90 | Not Reported | |
| HC278 | Undisclosed | Undisclosed (CRBN) | NCI-H226 | Low nM | Not Reported | Not Reported | |
| KG-FP-003 | Undisclosed | Undisclosed (CRBN) | MSTO-211H | Nanomolar | >95 (in vivo) | Nanomolar |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
III. Experimental Protocols
Protocol: Western Blotting for TEAD Degradation
-
Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H226) and allow them to adhere overnight. Treat the cells with various concentrations of the TEAD PROTAC or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TEAD (pan-TEAD or isoform-specific) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the TEAD signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining TEAD protein.
Protocol: Anti-proliferative Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the TEAD PROTAC for a specified duration (e.g., 5 days).
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
Diagram: Experimental Workflow for TEAD PROTAC Evaluation
Caption: A typical workflow for the development and evaluation of a TEAD PROTAC.
IV. Conclusion
The development of TEAD-targeting PROTACs represents a promising therapeutic strategy for cancers driven by the Hippo pathway. By leveraging the cell's own protein degradation machinery, these molecules can effectively eliminate TEAD proteins, leading to the suppression of oncogenic signaling. The successful application of this technology relies on a systematic approach to design, synthesis, and rigorous in vitro and cellular characterization. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on the development of novel and potent TEAD degraders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. Discovery of a Potent and Selective TEAD Degrader with Durable Degradation Activity. | Broad Institute [broadinstitute.org]
- 5. Targeted degradation of specific TEAD paralogs by small molecule degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of TEAD Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway. In the "Hippo-off" state, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD, driving the expression of genes that promote cell growth and proliferation.[1][2][3][4][5] Consequently, targeting the TEAD-YAP/TAZ interaction is a promising therapeutic strategy for cancers with aberrant Hippo pathway signaling.
TEAD degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of TEAD proteins. It is synthesized from TEAD ligand 1, which binds to the TEAD protein, and is linked to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to selectively eliminate TEAD.[6][7][8][9] This document provides detailed protocols for the synthesis of TEAD degrader-1 from this compound and for its subsequent biological evaluation.
Signaling Pathway
The Hippo signaling pathway controls cell fate by regulating the nuclear localization of the transcriptional co-activators YAP and TAZ. When the pathway is active ("Hippo-on"), a kinase cascade leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic sequestration and degradation. In many cancers, the Hippo pathway is inactive ("Hippo-off"), allowing YAP/TAZ to enter the nucleus and bind to TEAD transcription factors, promoting the expression of pro-proliferative and anti-apoptotic genes.[1][2][4] TEAD degraders function by targeting TEAD proteins for proteasomal degradation, thereby inhibiting the transcription of these oncogenic genes.
Caption: Hippo signaling pathway and mechanism of TEAD degrader-1.
Synthesis of TEAD Degrader-1
The synthesis of TEAD degrader-1 is a multi-step process that involves the coupling of this compound with an appropriate linker and an E3 ligase ligand. The general synthetic scheme is outlined below.
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of TEAD degrader-1.
Protocol: Synthesis of TEAD Degrader-1 from this compound
This protocol is a general guideline based on published synthetic routes for similar PROTAC molecules.[7] Optimization of reaction conditions may be necessary.
Materials:
-
This compound (e.g., MedChemExpress HY-158400)[6]
-
Appropriate linker with two reactive ends (e.g., a diamine or diol)
-
E3 ligase ligand with a compatible reactive group (e.g., a carboxylic acid derivative of thalidomide (B1683933) for coupling with an amine)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for deprotection if protecting groups are used (e.g., TFA for Boc group removal)
-
Materials for purification (e.g., silica (B1680970) gel for column chromatography, HPLC system)
-
Analytical instruments (NMR, LC-MS)
Procedure:
-
Step 1: Linker Attachment to this compound.
-
Dissolve this compound and a molar excess of the linker in an anhydrous solvent such as DMF.
-
Add a coupling agent and a non-nucleophilic base.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting intermediate by column chromatography.
-
-
Step 2: Coupling with E3 Ligase Ligand.
-
Dissolve the purified intermediate from Step 1 and the E3 ligase ligand in an anhydrous solvent.
-
Add a coupling agent and a base.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
-
Step 3: Deprotection (if necessary).
-
If any protecting groups were used on the linker or ligands, remove them using appropriate conditions (e.g., TFA in DCM for a Boc group).
-
-
Step 4: Purification of TEAD Degrader-1.
-
Purify the final product by preparative HPLC to achieve high purity.
-
-
Step 5: Characterization.
-
Confirm the structure and purity of the final TEAD degrader-1 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Biological Evaluation of TEAD Degrader-1
The biological activity of the synthesized TEAD degrader-1 should be evaluated through a series of in vitro assays.
Quantitative Data Summary
| Assay Type | Cell Line | Metric | Value | Reference |
| Degradation | 293T (Flag-TEAD2 transfected) | DC₅₀ | 54.1 nM | [7][9] |
| NCI-H226 | % Degradation at 0.1 µM | 42.4% | [7] | |
| Anti-proliferative Activity | NCI-H226 | IC₅₀ | 0.21 µM | [9] |
| TEAD Isoform Selectivity | 293T (Flag-TEAD transfected) | Degradation | Selective for TEAD2 over TEAD1, TEAD3, and TEAD4 | [7] |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Use relevant cancer cell lines with known Hippo pathway status (e.g., NF2-deficient NCI-H226 mesothelioma cells, which are YAP-dependent).[7][10]
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Treat cells with varying concentrations of TEAD degrader-1 for the desired time points (e.g., 24 hours for degradation studies).[7]
2. Western Blotting for TEAD Degradation
-
Objective: To quantify the reduction in TEAD protein levels following treatment with the degrader.
-
Procedure:
-
Lyse treated cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against TEAD (a pan-TEAD antibody or isoform-specific antibodies) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software.
-
3. Cell Viability Assay
-
Objective: To determine the effect of TEAD degradation on cell proliferation.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat with a serial dilution of TEAD degrader-1 for a specified period (e.g., 72 hours).
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo).
-
Calculate the IC₅₀ value from the dose-response curve.
-
4. Quantitative PCR (qPCR) for Target Gene Expression
-
Objective: To measure the effect of TEAD degradation on the transcription of YAP/TAZ-TEAD target genes.
-
Procedure:
-
Extract total RNA from treated cells and reverse transcribe it to cDNA.
-
Perform qPCR using primers for known TEAD target genes (e.g., CTGF, CYR61, ANKRD1).[7][11]
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in gene expression relative to vehicle-treated control cells.
-
5. Ternary Complex Formation Assay (AlphaLISA)
-
Objective: To confirm the formation of the TEAD-degrader-E3 ligase ternary complex.
-
Procedure:
-
Use recombinant GST-tagged TEAD protein, His-tagged CRBN/DDB1 complex, and the synthesized TEAD degrader.
-
In a 96-well plate, incubate the proteins and serially diluted degrader.
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His).
-
Measure the AlphaLISA signal, which is proportional to the amount of ternary complex formed.[10]
-
Conclusion
This document provides a comprehensive guide for the synthesis and evaluation of TEAD degrader-1. The provided protocols and data will aid researchers in the development and characterization of novel TEAD-targeting therapeutics. The successful synthesis and validation of TEAD degraders hold significant promise for the treatment of cancers driven by the Hippo signaling pathway.
References
- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Regulation of the Hippo Pathway Transcription Factor TEAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippo/TEAD4 signaling pathway as a potential target for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeted degradation of specific TEAD paralogs by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Note: A Cell-Based Reporter Assay for the Characterization of TEAD Ligand 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and tissue homeostasis.[1][2][3] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of this pathway.[2][3] TEAD activity is principally mediated by its interaction with the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus, binds to TEAD, and initiates the transcription of genes involved in cell proliferation and survival. Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP/TAZ-TEAD complex, is implicated in the development and progression of various cancers. This makes the YAP-TEAD interaction a compelling target for anticancer drug discovery.
This application note describes a robust, cell-based luciferase reporter assay designed to identify and characterize small molecule inhibitors of TEAD transcriptional activity, such as the hypothetical compound TEAD Ligand 1 . The assay quantifies the transcriptional output of TEAD, providing a reliable method for assessing the potency of potential inhibitors.
Assay Principle
The assay relies on a luciferase reporter system. Cells are engineered to express a firefly luciferase (FLuc) gene under the control of a synthetic promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC). When the YAP/TAZ-TEAD complex is active, it binds to these sites and drives the expression of luciferase. The amount of light produced upon the addition of a luciferin (B1168401) substrate is directly proportional to TEAD transcriptional activity.
An inhibitor, such as this compound, that disrupts the formation or function of the YAP/TAZ-TEAD complex will decrease luciferase expression, resulting in a lower luminescent signal. To drive a strong and consistent signal, cells can be co-transfected with a plasmid encoding a constitutively active, non-phosphorylatable mutant of YAP (e.g., YAP-5SA). A second reporter, Renilla luciferase (RLuc), driven by a constitutive promoter, is often co-expressed to normalize for variations in cell number and transfection efficiency, distinguishing true inhibitors from compounds that are generally cytotoxic.
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified Hippo Signaling Pathway
Caption: The Hippo pathway regulates YAP/TAZ nuclear translocation and TEAD-mediated transcription.
Diagram 2: Experimental Workflow for this compound Screening
Caption: Step-by-step workflow for the dual-luciferase TEAD reporter assay.
Detailed Experimental Protocol
This protocol is adapted for a 96-well plate format. Adjust volumes as necessary for other formats.
4.1 Materials and Reagents
-
Cell Line: HEK293T cells
-
Plasmids:
-
TEAD Reporter: 8xGTIIC-luciferase (Addgene #34615 or similar)
-
Normalization Control: pRL-CMV or similar vector expressing Renilla luciferase
-
Activator: Expression vector for constitutively active YAP (e.g., YAP-5SA)
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 2000 (Thermo Fisher Scientific) or similar.
-
Assay Plate: White, clear-bottom 96-well cell culture plates.
-
Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.
-
Instrumentation: Luminometer capable of reading 96-well plates.
4.2 Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells until they reach 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 2 x 10⁴ cells per well in 100 µL of medium into a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
Prepare the transfection master mix in serum-free medium (e.g., Opti-MEM). For each well, combine:
-
80 ng of 8xGTIIC-luciferase plasmid
-
20 ng of pRL-CMV plasmid
-
50 ng of YAP-5SA expression plasmid
-
0.25 µL of Lipofectamine 2000
-
-
Incubate the mix at room temperature for 20 minutes.
-
Add 20 µL of the transfection mix to each well.
-
Gently swirl the plate to mix.
-
Incubate for 24 hours at 37°C and 5% CO₂.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity. Include a "vehicle-only" control (e.g., 0.5% DMSO).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells.
-
Incubate for an additional 24 hours at 37°C and 5% CO₂.
Day 4: Luminescence Measurement
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete lysis.
-
Following the manufacturer's protocol for the Dual-Luciferase® system:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luminescence (FLuc).
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the FLuc signal and initiate the Renilla reaction. Measure the Renilla luminescence (RLuc).
-
4.3 Data Analysis
-
Normalization: For each well, calculate the normalized response by dividing the FLuc value by the RLuc value (Ratio = FLuc / RLuc).
-
Percentage Inhibition: Convert the normalized ratios to percentage inhibition relative to the vehicle control:
-
% Inhibition = 100 * (1 - (Ratio_Sample / Ratio_Vehicle_Avg))
-
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithmic concentration of this compound. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of the ligand that produces 50% inhibition of the TEAD reporter activity.
Data Presentation: Example Results for this compound
The following table summarizes hypothetical data for this compound and a known reference inhibitor, Verteporfin, which is known to disrupt the YAP-TEAD interaction.
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Max Inhibition (%) | Z'-Factor |
| This compound | 8xGTIIC-Luc Reporter | HEK293T | 0.97 | 92% | 0.78 |
| Verteporfin (Ref.) | 8xGTIIC-Luc Reporter | HEK293T | 0.45 | 95% | 0.81 |
| Flufenamic Acid (Ref.) | 8xGTIIC-Luc Reporter | HEK293T | 73.0 | 88% | 0.75 |
Note: IC₅₀ values for known inhibitors can range from nanomolar to micromolar depending on the compound and assay conditions.
Summary
The described dual-luciferase reporter assay provides a sensitive and quantitative method for evaluating the activity of potential TEAD inhibitors. Its high-throughput compatibility makes it an ideal tool for primary screening, hit validation, and structure-activity relationship (SAR) studies in the development of novel therapeutics targeting the Hippo-YAP-TEAD pathway. This protocol offers a robust framework for characterizing compounds like this compound.
References
Application of TEAD Ligands in Cancer Cell Lines: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which plays a pivotal role in regulating organ size, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the Hippo pathway, leading to the activation of TEAD co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a common feature in many cancers.[2][4] This hyperactivity of the YAP/TAZ-TEAD complex drives the transcription of genes that promote tumor growth, metastasis, and therapy resistance, making TEAD an attractive target for cancer therapy.[2][5][6]
This document provides an overview of the application of TEAD ligands, with a focus on small molecule inhibitors, in cancer cell line research. It includes a summary of their effects, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Application Notes
TEAD ligands, particularly inhibitors, are being investigated for their therapeutic potential in a variety of cancers where the Hippo pathway is dysregulated. These cancers often harbor mutations in upstream Hippo pathway components like NF2, leading to YAP/TAZ activation.[2] The primary mechanism of action for most TEAD inhibitors is to disrupt the interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting the transcription of oncogenic target genes.[1] Other inhibitory mechanisms include blocking the essential post-translational modification of TEAD, known as palmitoylation, which is crucial for its stability and function.[2][7][8]
The application of these ligands in cancer cell lines has demonstrated significant anti-tumor effects, including:
-
Inhibition of cell proliferation and colony formation: By blocking TEAD-mediated transcription, these inhibitors can halt the uncontrolled growth of cancer cells.[2][8]
-
Induction of apoptosis: Suppression of pro-survival genes transcribed by the YAP/TAZ-TEAD complex can lead to programmed cell death.
-
Reduction of cell migration and invasion: TEAD activity is linked to the expression of genes involved in epithelial-mesenchymal transition (EMT) and metastasis.[5]
-
Overcoming drug resistance: In some contexts, TEAD inhibitors have shown the ability to overcome resistance to other targeted therapies, such as KRAS G12C inhibitors.[9]
However, it is important to note that some studies have shown that TEAD inhibition alone may only lead to a transient cell cycle arrest without inducing cell death, suggesting the need for combination therapies.[7] For instance, combining TEAD inhibitors with AKT inhibitors has shown synergistic effects in inducing cancer cell death.[7]
Quantitative Data Summary
The following table summarizes the reported effects of various TEAD inhibitors on different cancer cell lines.
| Inhibitor Name | Cancer Cell Line(s) | Assay | Observed Effect | Reference |
| MGH-CP1 | Various cancer cell lines | Cell Viability | Significant correlation between sensitivity and YAP-dependency | [7] |
| K-975 | NF2-deficient mesothelioma cell lines | Cell Proliferation | Suppression of proliferation | [2] |
| VT101, VT102, VT103 | NF2-null primary schwannoma and meningioma cells | Cell Proliferation | Blockade of cell proliferation | [2] |
| JM7 | MDA-MB-231 (Breast), OVCAR-8 (Ovarian), NCI-H226 (Mesothelioma) | YAP Reporter Assay | IC50 of 972 nM | [8] |
| MDA-MB-231, OVCAR-8, NCI-H226 | Proliferation, Colony Formation, Migration | Inhibition of all three processes | [8] | |
| GNE-7883 | OVCAR-8, HCC1576, NCI-H226 | Cell Viability | Inhibition of cell growth in YAP/TAZ-dependent cell lines | [9] |
| Unnamed Pan-TEAD Inhibitor | MCF7 | Cell Viability | EC50 of 1.6 nM | [4] |
| NCI-H226 xenograft model | Tumor Growth | >100% tumor growth inhibition at 30 and 100 mg/kg | [4] |
Signaling Pathway and Experimental Workflow
Hippo-YAP/TAZ-TEAD Signaling Pathway
Caption: The Hippo signaling pathway regulating YAP/TAZ activity and TEAD-mediated transcription.
General Experimental Workflow for Evaluating TEAD Ligands
Caption: A generalized workflow for the preclinical evaluation of TEAD inhibitors.
Experimental Protocols
Here are detailed protocols for key experiments used to characterize TEAD ligands in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a TEAD ligand on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
TEAD ligand stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TEAD ligand in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the TEAD ligand. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blotting for TEAD Target Gene Expression
Objective: To assess the effect of a TEAD ligand on the protein expression levels of downstream targets of the YAP/TAZ-TEAD complex (e.g., CTGF, CYR61).
Materials:
-
Cancer cell line
-
TEAD ligand
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the TEAD ligand at various concentrations for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CTGF, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control.
-
Protocol 3: TEAD Palmitoylation Assay
Objective: To determine if a TEAD ligand inhibits the autopalmitoylation of TEAD proteins in cells. This protocol is adapted from methodologies described in the literature.[8][10]
Materials:
-
HEK293T cells
-
Expression plasmid for FLAG-tagged TEAD4
-
Transfection reagent (e.g., Lipofectamine)
-
Alkynyl palmitic acid (a clickable palmitic acid analog)
-
TEAD ligand
-
DMSO
-
Anti-FLAG affinity beads
-
Click chemistry reaction buffer (containing biotin-azide, TCEP, THPTA, and CuSO4)
-
Streptavidin-HRP
-
Western blotting reagents
Procedure:
-
Cell Transfection and Treatment:
-
Transfect HEK293T cells with the FLAG-TEAD4 expression plasmid.
-
24 hours post-transfection, treat the cells with the TEAD ligand or DMSO (vehicle control) along with alkynyl palmitic acid (e.g., 50 µM) for another 24 hours.
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate FLAG-TEAD4 using anti-FLAG affinity beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
Click Chemistry Reaction:
-
Resuspend the beads in the click chemistry reaction buffer containing biotin-azide.
-
Incubate for 1 hour at room temperature to conjugate biotin (B1667282) to the incorporated alkynyl palmitate.
-
-
Western Blotting:
-
Wash the beads, elute the protein, and run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe one membrane with streptavidin-HRP to detect palmitoylated (biotinylated) TEAD4.
-
Probe a parallel membrane with an anti-FLAG or anti-TEAD4 antibody to detect total immunoprecipitated TEAD4.
-
-
Data Analysis:
-
Compare the signal from the streptavidin blot between the treated and untreated samples to determine the extent of palmitoylation inhibition. Normalize the palmitoylation signal to the total TEAD4 signal.
-
References
- 1. What are TEAD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
Application Notes and Protocols for In Vivo Animal Studies Using a Pan-TEAD Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a representative pan-TEAD inhibitor, herein referred to as TEAD Ligand 1, for in vivo animal studies. This compound is a conceptual small molecule inhibitor representative of compounds designed to disrupt the interaction between TEAD transcription factors and their co-activators YAP and TAZ, a key signaling node in the Hippo pathway frequently dysregulated in cancer.[1][2][3]
Introduction to TEAD Signaling and Therapeutic Rationale
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[3] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of this pathway.[2][4][5] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1][2][3] Nuclear YAP/TAZ bind to TEADs, driving the expression of genes that promote cell proliferation, survival, and metastasis.[1][6][7]
Dysregulation of the Hippo pathway and subsequent activation of the YAP/TAZ-TEAD complex are implicated in a wide range of cancers, including mesothelioma, schwannoma, meningioma, and various solid tumors with mutations in upstream Hippo pathway components like NF2.[1][8] Therefore, inhibiting the TEAD-YAP/TAZ interaction presents a promising therapeutic strategy for these malignancies.[1][2][3] this compound represents a class of pan-TEAD inhibitors that have shown efficacy in preclinical cancer models by disrupting this oncogenic signaling axis.[8][9][10] Given the compensatory roles of the four TEAD isoforms, a pan-TEAD inhibitor is hypothesized to provide optimal anti-tumor efficacy.[8]
Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to drive oncogenic gene expression.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for this compound.
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize representative data from in vivo studies of pan-TEAD inhibitors in various cancer models.
Table 1: In Vivo Efficacy of a Pan-TEAD Inhibitor in a Xenograft Model
| Cancer Model | Compound | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| NCI-H226 (Mesothelioma) | Merck Pan-TEAD Inhibitor | 30 mg/kg, oral, once daily | >100% | [9] |
| NCI-H226 (Mesothelioma) | Merck Pan-TEAD Inhibitor | 100 mg/kg, oral, once daily | >100% (tumor regression) |[9] |
Table 2: Pharmacokinetic Properties of Representative Small Molecule Inhibitors
| Compound | Administration | Clearance (CL) | Half-life (T1/2) | Oral Bioavailability | Reference |
|---|---|---|---|---|---|
| Compound 10 (DGKα Inhibitor) | 0.5 mg/kg i.v. | 1.65-2.81 mL/min/kg | 6.1 h | High | [11] |
| Tat-biotin peptide | Intravenous | 29 +/- 4 mL/min/kg | - | - |[12] |
Detailed Experimental Protocols
The following protocols are generalized for the in vivo evaluation of this compound in a mouse xenograft model.
Animal Model and Husbandry
-
Animal Strain: Female C.B-17 SCID (inbred) mice, 7-10 weeks of age.[13]
-
Housing: House 3-4 animals per cage in an AAALAC-accredited facility.[13]
-
Environment: Maintain a controlled environment with a 12-hour light/dark cycle, temperature of 22 ± 2°C, and humidity of 55 ± 10%.
-
Diet: Provide ad libitum access to autoclaved rodent diet and sterile water.[13]
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the study.
-
Ethics: All animal procedures must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[13]
Cell Culture and Xenograft Implantation
-
Cell Line: NCI-H226 (human mesothelioma cell line with an NF2 mutation) is a suitable model.[9][14]
-
Cell Culture: Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 106 cells in a volume of 100 µL into the right flank of each mouse.
-
Experimental Workflow
Caption: A generalized workflow for an in vivo efficacy study of this compound.
Dosing and Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). The formulation should be optimized for solubility and stability.
-
Dose Levels: Based on available data for other pan-TEAD inhibitors, dose levels of 30 mg/kg and 100 mg/kg can be considered for initial efficacy studies.[9]
-
Administration: Administer this compound or vehicle control orally (p.o.) once daily (q.d.) via oral gavage.
-
Treatment Groups:
-
Group 1: Vehicle control (n=10 mice)
-
Group 2: this compound (30 mg/kg, p.o., q.d.) (n=10 mice)
-
Group 3: this compound (100 mg/kg, p.o., q.d.) (n=10 mice)
-
Efficacy and Toxicity Monitoring
-
Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Body Weight: Record the body weight of each mouse twice weekly as an indicator of general health and toxicity.[9]
-
Clinical Observations: Monitor mice daily for any signs of distress or toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm3) or after a specified duration of treatment.
Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: At the end of the study, euthanize mice and collect tumor tissue.
-
Gene Expression Analysis:
-
Isolate RNA from a portion of the tumor tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of TEAD target genes such as CTGF and CYR61. A significant reduction in the expression of these genes in the treated groups compared to the control group would indicate target engagement.
-
-
Protein Analysis:
-
Isolate protein from another portion of the tumor tissue.
-
Perform Western blotting to assess the levels of proteins encoded by TEAD target genes.
-
Conclusion
The inhibition of the TEAD-YAP/TAZ transcriptional complex is a validated therapeutic strategy for a range of cancers characterized by Hippo pathway dysregulation.[1] this compound, as a representative pan-TEAD inhibitor, holds the potential for significant anti-tumor activity. The protocols and data presented in these application notes provide a framework for the successful in vivo evaluation of such compounds, enabling researchers to assess their efficacy, tolerability, and mechanism of action in relevant preclinical models. Careful adherence to these guidelines will facilitate the generation of robust and reproducible data to support the advancement of novel TEAD-targeted therapies.
References
- 1. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 2. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors [mdpi.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TEAD | Insilico Medicine [insilico.com]
- 9. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TEAD Ligand 1 Concentration
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TEAD-targeting compounds in cell culture. While "TEAD ligand 1" is primarily utilized for the synthesis of PROTAC TEAD degraders, the principles outlined here apply to the optimization and troubleshooting of any novel small molecule inhibitor or degrader targeting the TEAD family of transcription factors.
Frequently Asked Questions (FAQs)
Q1: What is the Hippo-YAP/TAZ-TEAD signaling pathway and why is it a target in research?
A1: The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] When the pathway is inactive ("OFF-state"), the transcriptional co-activators YAP and TAZ translocate to the nucleus.[1] In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4) to activate gene expression programs that promote cell growth and inhibit apoptosis.[2][3] Dysregulation of this pathway, leading to abnormal activation of YAP/TAZ-TEAD, is observed in several types of cancer and is linked to therapeutic resistance, making it a key target for drug development.[1]
Q2: What is the difference between a TEAD ligand, a TEAD inhibitor, and a TEAD degrader?
A2: These terms describe different functionalities of molecules that interact with TEAD proteins.
-
TEAD Ligand: A molecule that binds to a TEAD protein. "this compound" is specifically described as a ligand used for the synthesis of a PROTAC.
-
TEAD Inhibitor: A molecule that binds to a TEAD protein and blocks its function. Most current TEAD inhibitors work by preventing the protein-protein interaction between TEAD and its co-activators YAP/TAZ, thereby shutting down the transcriptional activity that drives cancer cell proliferation. Some inhibitors achieve this by binding to a lipid pocket on TEAD, which is essential for its interaction with YAP/TAZ.
-
TEAD Degrader (PROTAC): A Proteolysis-Targeting Chimera (PROTAC) is a bifunctional molecule. One end binds to the target protein (TEAD), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the TEAD protein by the cell's proteasome machinery. "this compound" is a component used to create such a degrader.
Q3: Why is determining the optimal concentration of a TEAD-targeting compound so important?
A3: Finding the optimal concentration is critical to ensure experimental success and data reliability.
-
Too Low: An insufficient concentration will result in a weak or non-existent effect on the target, leading to false-negative results.
-
Too High: An excessive concentration can cause off-target effects and non-specific toxicity, leading to cell death that is unrelated to the inhibition of the TEAD pathway. This can confound the interpretation of results.
-
Optimal Range: The goal is to identify the lowest concentration that produces the desired biological effect (e.g., inhibition of TEAD target gene expression) without inducing significant cytotoxicity.
Q4: What are the common causes of unexpected toxicity in cell culture when using small molecule inhibitors?
A4: Toxicity can stem from several factors, including off-target effects, high compound concentrations, prolonged exposure, and solvent toxicity. The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at final concentrations above 0.1-0.5%. It is crucial to run a vehicle-only control (culture medium with the same final DMSO concentration) to account for any solvent-induced effects.
Troubleshooting Guide
Problem: I am not observing any effect on cell proliferation or TEAD target gene expression.
| Potential Cause | Troubleshooting Steps |
| Concentration Too Low | Perform a dose-response experiment with a broader range of concentrations, from nanomolar to high micromolar, to determine the IC50 value. For new compounds, starting with a wide range (e.g., 0.01 µM to 100 µM) is recommended. |
| Compound Instability | Small molecules can be unstable in culture medium over time. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. |
| Poor Cell Permeability | Verify from manufacturer data or literature if the compound is cell-permeable. If not, a different compound or a cell-permeable analog may be needed. |
| Incorrect Assay Timing | The duration of treatment may be too short. Run a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time for observing an effect. |
| Cell Line Insensitivity | The chosen cell line may not depend on the Hippo-YAP/TAZ-TEAD pathway for survival. Confirm pathway activity in your cell line (e.g., by checking for nuclear YAP/TAZ) or test a panel of different cell lines. |
Problem: I am observing high levels of cell death, even at low concentrations.
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | The compound may be highly potent. Reduce the concentration range in your dose-response experiment. The goal is to separate the specific anti-proliferative effect from general cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic for your specific cell line, typically below 0.1%. Always include a vehicle-only control. |
| Prolonged Exposure | Continuous exposure may be toxic. Reduce the incubation time to determine the minimum duration required to achieve the desired effect. |
| Off-Target Effects | The compound may be binding to other essential cellular targets. This is an inherent property of the molecule. Analyzing downstream markers specific to the TEAD pathway (e.g., CTGF, CYR61) can help confirm on-target activity. |
Data Presentation
Table 1: Examples of Published Pan-TEAD Inhibitor Potency
The following table provides context on the typical potency of various TEAD inhibitors from published literature. The potency of a new compound, such as a degrader synthesized from this compound, must be determined empirically.
| Compound | Assay Type | Cell Line / System | IC50 / EC50 | Reference |
| CPD3.1 | YAP-TEAD Interaction Assay | Cell-free | 48 µM | |
| CPD3.1 | TEAD Reporter Assay (TEAD1) | HeLa | 40 µM | |
| K-975 | Cell Growth Inhibition | NCI-H226 (Mesothelioma) | ~1-10 µM (at 72h) | |
| VT-107 | Cell Growth Inhibition | NCI-H226 (Mesothelioma) | ~10 µM (at 72h) | |
| GNE-7883 | Cell Viability | OVCAR-8 | ~10 nM | |
| JM7 | YAP Reporter Assay | HEK-293 | 972 nM | |
| MRK-A | TEAD Reporter Assay | Cellular | 8.4 nM |
Visualizations and Diagrams
References
Technical Support Center: TEAD Degrader-1 Synthesis
Welcome to the technical support center for the synthesis of TEAD Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis and evaluation of TEAD degraders.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for a TEAD degrader like PROTAC TEAD degrader-1 (compound 27)?
A1: PROTAC TEAD degrader-1 is a heterobifunctional molecule, and its synthesis typically involves a multi-step process. It is constructed from three key components: a TEAD inhibitor (like VT107), a linker, and an E3 ligase ligand (like thalidomide). The synthesis can be broadly divided into the following key steps:
-
Synthesis of the core structure: This often begins with a commercially available starting material, such as 5-bromo-2-naphthoic acid.
-
Suzuki Coupling: A carbon-carbon bond is formed to connect a key part of the TEAD inhibitor.
-
Amide Coupling: The core structure is then coupled with a linker molecule.
-
Ullmann Coupling: This step is used to attach another key component to the core structure.
-
Boc Deprotection: A protecting group is removed to allow for the final coupling step.
-
Final Amide Coupling: The deprotected intermediate is coupled with the E3 ligase ligand to yield the final TEAD degrader.
Each of these steps can present its own challenges, which are addressed in the troubleshooting guides below.
Q2: What is the mechanism of action of a TEAD degrader?
A2: TEAD degraders, particularly those that are PROTACs (Proteolysis Targeting Chimeras), work by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The degrader molecule simultaneously binds to a TEAD protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the TEAD protein with ubiquitin. This "kiss of death" marks the TEAD protein for recognition and subsequent degradation by the proteasome, thereby reducing its cellular levels and downstream signaling.
Q3: How can I confirm that my synthesized TEAD degrader is working?
A3: Confirmation of your TEAD degrader's activity involves a series of biological experiments:
-
Western Blotting: This is the most direct way to show that your degrader is reducing the levels of TEAD protein in cells. You should observe a dose-dependent decrease in the TEAD protein band.
-
Quantitative PCR (qPCR): By measuring the mRNA levels of known TEAD target genes, such as CTGF and CYR61, you can demonstrate that the degradation of TEAD is leading to a functional downstream effect.[1][2]
-
Cell Proliferation Assays: Since TEAD is often involved in cancer cell proliferation, a successful degrader should inhibit the growth of cancer cell lines that are dependent on TEAD signaling.[3]
Troubleshooting Guides
Synthesis Troubleshooting
The synthesis of TEAD Degrader-1 involves several key chemical reactions. Below are troubleshooting guides for common issues that may arise during each step.
This reaction is used to form a C-C bond, for instance, between 5-bromo-2-naphthoic acid and (4-(trifluoromethyl)phenyl)boronic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (Pd(0) oxidized) | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air. |
| Poor quality or decomposed boronic acid | Use fresh boronic acid. Store boronic acids in a desiccator. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF). | |
| Reaction temperature is too low | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen). |
| Catalyst choice | Some palladium catalysts are more prone to promoting homocoupling. Try a different catalyst/ligand system. | |
| Starting Material Remains | Insufficient catalyst loading | Increase the catalyst loading in small increments. |
| Incomplete reaction | Extend the reaction time and monitor by TLC or LC-MS. |
This reaction is used to form a C-N bond, for example, coupling an amine to an aryl halide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive copper catalyst (often should be Cu(I)) | Use a fresh, high-purity copper(I) salt (e.g., CuI). |
| Unsuitable ligand | Screen a variety of ligands (e.g., L-proline, N,N'-dimethylethylenediamine). | |
| Base is not optimal | Test different bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. | |
| High reaction temperature leading to decomposition | Modern Ullmann couplings can often be run at lower temperatures (80-120 °C). Optimize the temperature. | |
| Reaction Stalls | Catalyst deactivation over time | Consider adding a second portion of fresh catalyst and ligand midway through the reaction. |
| Side Product Formation | Amine nucleophile is unstable at high temperatures | Lower the reaction temperature and/or use a milder base. |
This is a crucial step for forming the linker connections and attaching the E3 ligase ligand.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Inefficient coupling reagent | Screen different coupling reagents (e.g., HATU, HOBt/EDC). |
| Steric hindrance of the acid or amine | Use a more powerful coupling reagent or consider a different synthetic route to reduce steric hindrance at the coupling step. | |
| Solubility issues with starting materials or product | Choose a solvent in which all components are soluble (e.g., DMF, NMP). | |
| Racemization of Chiral Centers | Use of carbodiimide (B86325) reagents alone | Add an anti-racemization agent like HOBt or HOAt. |
| Formation of Guanidinium By-product | Amine reacting with the coupling reagent | Ensure the carboxylic acid is activated first before adding the amine. |
This step removes the tert-butyloxycarbonyl (Boc) protecting group from an amine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient acid (e.g., TFA) or reaction time | Increase the concentration of TFA or extend the reaction time. Monitor by TLC or LC-MS. |
| Side Product Formation (Alkylation) | Reactive tert-butyl cation byproduct | Add a scavenger (e.g., triisopropylsilane (B1312306) (TIS), water, or anisole) to the reaction mixture to trap the cation.[4] |
| Product Degradation | Product is sensitive to strong acid | Use milder deprotection conditions (e.g., lower concentration of TFA, shorter reaction time, or alternative acids like HCl in dioxane). |
Biological Evaluation Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Weak TEAD Signal | Low protein concentration | Load more protein per well. |
| Primary antibody concentration is too low | Increase the primary antibody concentration or incubate overnight at 4°C. | |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA). |
| Primary or secondary antibody concentration is too high | Decrease the antibody concentrations. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody is not specific | Use a different, validated antibody. Run a negative control (e.g., lysate from cells where TEAD is knocked out). |
| Protein degradation during sample preparation | Always use protease inhibitors in your lysis buffer. |
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Amplification | Poor RNA quality | Ensure RNA is intact and free of contaminants using a spectrophotometer or bioanalyzer. |
| Inefficient reverse transcription | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Poor primer design | Design and validate new primers. Ensure they span an exon-exon junction to avoid amplifying genomic DNA. | |
| High Variability Between Replicates | Pipetting errors | Use calibrated pipettes and be careful with your technique. |
| Inconsistent sample quality | Ensure all samples are prepared and handled in the same way. | |
| Primer-Dimer Formation | Suboptimal primer design or concentration | Redesign primers or optimize their concentration in the qPCR reaction. |
Experimental Protocols
General Protocol for Western Blotting of TEAD
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well on an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with a pan-TEAD antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imager.
General Protocol for qPCR of TEAD Target Genes
-
RNA Extraction: Extract total RNA from cells using a commercial kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and forward and reverse primers for your target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Human CTGF Primers: Fwd: 5'-TGGAGATTTTGGGAGTACGG-3', Rev: 5'-CAGGCTAGAGAAGCAGAGCC-3'
-
Human CYR61 Primers: Fwd: 5'-TCACCCTTCTCCACTTGACC-3', Rev: 5'-AGTCCTCGTTGAGCTGCTTG-3'
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
TEAD Signaling Pathway
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway.
TEAD Degrader-1 Synthesis Workflow
Caption: A generalized workflow for the synthesis of TEAD Degrader-1.
Troubleshooting Logic for Low Synthesis Yield
Caption: A decision tree for troubleshooting low yield in a synthesis step.
References
Technical Support Center: Overcoming Off-Target Effects of TEAD Ligand 1
Welcome to the technical support center for TEAD Ligand 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating potential off-target effects during your experiments. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a molecule designed to bind to the TEA Domain (TEAD) family of transcription factors.[1] The TEAD family (TEAD1-4) are key components of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[2][3][4] In many cancers, the Hippo pathway is dysregulated, leading to the activation of TEAD transcription factors by their co-activators YAP and TAZ.[2][5] This activation drives the expression of genes that promote tumor growth and survival.[5] this compound is utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, which are designed to induce the degradation of TEAD proteins.[1]
Q2: What are off-target effects and why are they a concern with TEAD inhibitors?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[6] For TEAD inhibitors, this can lead to misinterpretation of experimental results, where an observed phenotype may not be due to the inhibition of TEAD signaling.[7] Off-target binding can also cause cellular toxicity or other unintended biological consequences. Minimizing off-target effects is critical for obtaining reliable data and for the development of safe and effective therapeutics.
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
Several signs may indicate potential off-target effects:
-
Inconsistent results with other TEAD inhibitors: Using a structurally different inhibitor for TEAD that produces a different phenotype can suggest off-target effects.
-
Discrepancy with genetic validation: If the phenotype observed with this compound is not replicated when TEAD expression is knocked down or knocked out using techniques like CRISPR/Cas9 or siRNA, off-target effects are likely.[8]
-
Cell line-specific effects: Varied responses across different cell lines might be due to differences in the expression levels of off-target proteins.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results.
| Possible Cause | Troubleshooting/Validation Step |
| Off-target effects | 1. Dose-response curve: Determine the minimal effective concentration to reduce the likelihood of engaging lower-affinity off-targets. 2. Use control compounds: Employ a structurally similar but inactive analog as a negative control. 3. Orthogonal validation: Confirm the phenotype with a structurally and mechanistically different TEAD inhibitor. 4. Genetic knockdown/knockout: Use CRISPR/Cas9 or siRNA to silence TEAD and see if the phenotype is recapitulated.[8] |
| Cell line variability | 1. Confirm target expression: Verify TEAD expression levels in your cell lines using Western Blot or qPCR. 2. Test in multiple cell lines: Use cell lines with varying levels of TEAD expression to correlate the phenotype with target levels. |
| Compound instability or degradation | 1. Check compound integrity: Ensure the compound has been stored correctly and has not degraded. 2. Measure compound stability: Assess the stability of the compound in your specific cell culture media over the time course of the experiment. |
Issue 2: High cellular toxicity observed at effective concentrations.
| Possible Cause | Troubleshooting/Validation Step |
| Off-target toxicity | 1. Lower the concentration: Use the lowest possible concentration that still shows on-target activity. 2. Compare with other TEAD inhibitors: Assess if other, more selective TEAD inhibitors show a better toxicity profile. 3. Rescue experiment: Overexpress a resistant form of TEAD to see if it rescues the toxic phenotype. |
| On-target toxicity | 1. Modulate TEAD levels: Use inducible knockdown systems to control the level and timing of TEAD depletion to assess if the toxicity is dependent on the level of target inhibition. |
Data Presentation: Comparative Selectivity of TEAD Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various TEAD inhibitors against different TEAD isoforms and in cellular assays. This data can help in selecting appropriate control compounds and understanding the expected potency of TEAD inhibition.
| Compound | Target | Assay | IC50 (µM) | Reference |
| CPD3.1 | TEAD1 | Reporter Assay | 40 | [9] |
| CPD3.1 | TEAD2 | Reporter Assay | 33 | [9] |
| CPD3.1 | TEAD3 | Reporter Assay | 44 | [9] |
| CPD3.1 | TEAD4 | Reporter Assay | 36 | [9] |
| DC-TEADin1072 | TEAD1 | Biochemical Assay | 0.61 | [3] |
| DC-TEADin1072 | TEAD3 | Biochemical Assay | 0.58 | [3] |
| DC-TEAD3in03 | TEAD3 | Biochemical Assay | 0.16 | [3] |
| DC-TEAD3in03 | TEAD3 | Reporter Assay | 1.15 | [3] |
| BY03 | TEAD1 | Reporter Assay | 1.5 | [10] |
| BY03 | TEAD1 | SPR Assay (KD) | 9.4 | [10] |
| mCMY020 | TEAD-LUC | Reporter Assay | 0.162 | [11] |
| JM7 | YAP Reporter | Reporter Assay | 0.972 | [12][13] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound directly binds to TEAD proteins in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C). Ligand binding is expected to stabilize the target protein, making it more resistant to thermal denaturation.[12]
-
Protein Separation: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble TEAD protein at each temperature point by Western blot. An increase in the melting temperature of TEAD in the presence of the ligand indicates direct binding.
TEAD-Dependent Luciferase Reporter Assay
Objective: To measure the functional inhibition of TEAD transcriptional activity.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TEAD-responsive firefly luciferase reporter plasmid (containing TEAD binding sites) and a control Renilla luciferase plasmid.[10][14]
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or control compounds.
-
Luciferase Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of TEAD transcriptional activity.[14]
Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
Objective: To determine if this compound disrupts the interaction between TEAD and its co-activator YAP.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either TEAD or YAP, coupled to protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blot using antibodies against both TEAD and YAP. A decrease in the amount of co-precipitated protein in the ligand-treated sample compared to the control indicates disruption of the interaction.
Visualizations
Caption: Simplified Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for this compound.
Caption: A workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
- 12. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 14. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of TEAD Ligands
This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo delivery of TEAD (Transcriptional Enhanced Associate Domain) ligands, focusing on small molecule inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with TEAD inhibitors.
| Problem | Potential Cause | Suggested Solution |
| Poor compound solubility or precipitation in vehicle. | The chosen vehicle is not optimal for the specific TEAD inhibitor. | - Test a panel of biocompatible vehicles. A common formulation for oral delivery is 5% DMSO, 10% Solutol HS 15, and 85% D5W (5% dextrose in water).[1]- Prepare the formulation fresh before each administration.- Gently warm the vehicle and use sonication to aid dissolution, but check for compound stability under these conditions. |
| Lack of in vivo efficacy (e.g., no tumor growth inhibition). | - Inadequate Dosing: The dose may be too low to achieve therapeutic concentrations at the target site.[2]- Poor Bioavailability: The compound may have poor oral bioavailability or rapid metabolism.[3][4]- Inappropriate Animal Model: The cancer model used may not be dependent on the Hippo-YAP/TAZ-TEAD pathway.[5]- Drug Resistance: The tumor model may have intrinsic or acquired resistance to TEAD inhibition. | - Dose Escalation Study: Perform a dose-response study to find the minimum effective dose that provides maximum efficacy without adverse effects.- Pharmacokinetic (PK) Analysis: Conduct PK studies to determine compound exposure levels and half-life.- Model Validation: Confirm that your chosen cell line or animal model has a dysregulated Hippo pathway (e.g., NF2 mutation) and is sensitive to TEAD inhibition in vitro before moving to in vivo studies.- Combination Therapy: Consider combining the TEAD inhibitor with other targeted agents, such as MEK inhibitors, which can overcome resistance. |
| Observed toxicity or adverse effects in animal models (e.g., weight loss). | - Off-Target Effects: The compound may have off-target activities.- Vehicle Toxicity: The delivery vehicle itself may be causing toxicity at the administered volume or concentration.- Overdosing: The administered dose is above the maximum tolerated dose (MTD). | - Tolerability Studies: Conduct studies with a range of doses to determine the MTD.- Vehicle Control Group: Always include a group that receives only the vehicle to assess its contribution to any observed toxicity.- Monitor Animal Health: Closely monitor animal body weight, behavior, and overall health daily. Reduce the dose or frequency if significant toxicity is observed. |
| High variability in experimental results. | - Inconsistent Formulation: The compound is not uniformly suspended or dissolved in the vehicle.- Inaccurate Dosing: Inconsistent administration technique (e.g., oral gavage).- Tumor Heterogeneity: Variation in tumor size and growth rates at the start of the study. | - Standardize Formulation: Ensure the formulation protocol is followed precisely for each batch. Vortex or mix thoroughly before each administration.- Training: Ensure all personnel are proficient in the administration technique.- Animal Grouping: Randomize animals into groups based on tumor volume to ensure an even distribution at the start of treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the TEAD ligands currently used in in vivo research?
A1: The most common TEAD ligands are small molecule inhibitors that function by targeting a conserved lipid pocket on TEAD proteins. This pocket is essential for TEAD auto-palmitoylation, a post-translational modification required for TEAD stability and its interaction with the transcriptional co-activators YAP and TAZ. By binding to this pocket, these inhibitors block TEAD function, disrupt the YAP/TAZ-TEAD interaction, and suppress the transcription of genes responsible for cell proliferation and survival.
Q2: What is the most common delivery method for small molecule TEAD inhibitors in mouse models?
A2: The most frequently reported method for delivering small molecule TEAD inhibitors in preclinical mouse models is oral administration, typically via oral gavage. Several compounds have been optimized to have excellent oral bioavailability and favorable pharmacokinetic profiles, making this a convenient and effective route.
Q3: Which cancer models are most sensitive to TEAD inhibitors in vivo?
A3: In vivo models of cancers with known mutations in the Hippo pathway, such as NF2-deficient mesothelioma, schwannoma, and meningioma, have shown significant sensitivity to TEAD inhibitors. The efficacy of these inhibitors is strongly correlated with the dependency of the tumor on YAP/TAZ signaling.
Q4: How can I confirm that my TEAD inhibitor is engaging its target in vivo?
A4: Target engagement can be confirmed by measuring the expression of known downstream target genes of the YAP/TAZ-TEAD complex, such as CTGF and CYR61. After treating the animals, tumor tissue can be harvested and analyzed by qPCR or Western blot to check for a dose-dependent downregulation of these biomarkers.
Q5: Are there known resistance mechanisms to TEAD inhibitors?
A5: Yes, resistance can emerge. Studies have shown that hyperactivation of the MAPK pathway can confer resistance to TEAD inhibition by reinstating the expression of some YAP/TAZ target genes. This has led to clinical strategies exploring the combination of TEAD inhibitors with MEK inhibitors to achieve a more potent anti-tumor effect.
Quantitative Data Summary
The following tables summarize dosing and administration data for representative TEAD inhibitors used in preclinical in vivo models.
Table 1: In Vivo Dosing of TEAD Inhibitors
| Compound | Animal Model | Cancer Type | Dose & Route | Vehicle | Outcome | Reference |
| VT107 | BALB/c nude mice | Mesothelioma (H2052, H226 cell lines) | 18 nM (IC50), 100 nM (cytostatic) | Not specified | Identification of resistance genes | |
| VT108 | BALB/c nude mice | NSCLC (PDX models) | Not specified, Oral (PO), once daily | 5% DMSO + 10% Solutol + 85% D5W | Potent reduction in tumor growth (in combo w/ Trametinib) | |
| VT1 / VT2 | Postn-CRE NF2fl/fl mice | Schwannoma | Dosing chosen empirically based on minimum efficacy | Not specified | Significantly inhibited tumor proliferation | |
| K-975 | Xenograft models | Malignant Pleural Mesothelioma (MPM) | Not specified | Not specified | Significant reduction in tumor growth and improved survival | |
| GNE-7883 | Sotorasib-resistant mice | KRAS G12C NSCLC (NCI-H358-R cells) | Not specified | Not specified | Overcame sotorasib (B605408) resistance |
Experimental Protocols & Methodologies
Protocol 1: General Method for Oral Administration of a TEAD Inhibitor in a Xenograft Mouse Model
This protocol provides a generalized workflow for assessing the efficacy of an orally administered TEAD inhibitor.
1. Cell Culture and Implantation:
- Culture a Hippo-pathway dependent cancer cell line (e.g., NF2-deficient NCI-H226 mesothelioma cells) under standard conditions.
- Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of immunocompromised mice (e.g., female BALB/c nude mice).
2. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
- When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. Formulation and Administration:
- Prepare the TEAD inhibitor formulation. A common vehicle for oral delivery is 5% DMSO + 10% Solutol HS 15 + 85% D5W (5% dextrose in water) .
- Prepare the vehicle-only control solution.
- Administer the compound or vehicle to the respective groups via oral gavage once daily (or as determined by pharmacokinetic studies). Dosing volume is typically 10 mL/kg.
4. Efficacy and Tolerability Monitoring:
- Continue to measure tumor volumes throughout the study.
- Monitor animal health daily, including body weight, food/water intake, and clinical signs of distress.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., qPCR for target gene expression, Western blot, histology).
Visualizations
Hippo Signaling Pathway and TEAD Inhibition
Figure 1. The Hippo signaling pathway and the mechanism of TEAD inhibitors.
Experimental Workflow for In Vivo Studies
Figure 2. General experimental workflow for testing TEAD inhibitors in vivo.
Troubleshooting Logic for Lack of Efficacy
Figure 3. A logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. embopress.org [embopress.org]
- 2. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
- 5. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
Technical Support Center: Troubleshooting Resistance to TEAD Ligand 1-Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TEAD ligand 1-based degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-based degrader shows reduced efficacy over time in my cancer cell line. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to TEAD-targeted therapies can arise from various molecular alterations. Based on recent findings, key mechanisms include:
-
Hyperactivation of Parallel Signaling Pathways: Cancer cells can develop resistance by up-regulating signaling pathways that bypass the dependency on YAP/TAZ-TEAD signaling. Genome-wide CRISPR/Cas9 screens have identified that mutations leading to the hyperactivation of the MAPK and JAK-STAT pathways can reinstate the expression of a subset of YAP/TAZ target genes, thereby conferring resistance to TEAD inhibitors.[1][2][3]
-
Mutations in the Hippo Pathway: Inactivating mutations in core Hippo pathway components (e.g., NF2, LATS1/2) can lead to constitutive activation of YAP/TAZ, potentially overwhelming the degrader's capacity.[4][5] Loss of Hippo pathway repressors like VGLL4 has also been shown to confer resistance.
-
Upregulation of YAP/TAZ: Increased expression or stabilization of the transcriptional co-activators YAP and/or TAZ can lead to a higher demand for TEAD, potentially saturating the degrader's effect.
-
Alterations in the Ubiquitin-Proteasome System (UPS): Since TEAD degraders rely on the cell's own machinery for protein degradation, mutations or downregulation of components of the recruited E3 ligase complex (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) or the proteasome itself can impair degrader efficacy.
Q2: I am observing intrinsic (primary) resistance to my TEAD degrader in a new cell line. What should I investigate first?
A2: Primary resistance can be driven by the pre-existing genetic and signaling landscape of the cancer cells. Key factors to investigate include:
-
YAP/TAZ-Independent Growth: The cell line may not be dependent on the YAP/TAZ-TEAD signaling axis for proliferation and survival. Aberrant activation of other oncogenic pathways, such as the PI3K-AKT-mTOR pathway, can drive cell growth independently of TEAD transcriptional activity.
-
Low TEAD Expression: The target protein, TEAD, may be expressed at very low levels in the cell line, making it a non-critical node for cell survival.
-
Pre-existing Mutations: The cell line may harbor pre-existing mutations in the Hippo, MAPK, or other pathways that confer resistance from the outset.
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps could reduce the intracellular concentration of the degrader.
Q3: My TEAD degrader is not inducing TEAD protein degradation, although I've confirmed target engagement. What could be the issue?
A3: If target engagement is confirmed but degradation is not observed, the issue likely lies with the downstream steps of the degradation process. Consider the following:
-
E3 Ligase Availability and Function: The specific E3 ligase (e.g., CRBN, VHL) recruited by your degrader may be expressed at low levels or be non-functional in your experimental system.
-
Impaired Ternary Complex Formation: The degrader must effectively bring together the TEAD protein and the E3 ligase to form a productive ternary complex. Steric hindrance or suboptimal linker length in the degrader design can prevent this.
-
Inefficient Ubiquitination or Proteasomal Degradation: The cell line may have defects in the ubiquitin-proteasome pathway, preventing the degradation of ubiquitinated TEAD. Co-treatment with a proteasome inhibitor like MG132 should lead to the accumulation of poly-ubiquitinated TEAD if the upstream steps are functional.
Troubleshooting Guides
Problem 1: Decreased or No Degradation of TEAD Protein
Symptoms:
-
Western blot analysis shows no reduction in TEAD protein levels after treatment with the degrader.
-
Downstream target genes of the YAP/TAZ-TEAD complex (e.g., CTGF, CYR61, ANKRD1) are not downregulated.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line via Western blot or qPCR. | If expression is low, consider using a cell line with higher expression or a degrader that recruits a different, more abundant E3 ligase. |
| Impaired Proteasome Function | Co-treat cells with your TEAD degrader and a proteasome inhibitor (e.g., MG132, bortezomib). Analyze TEAD ubiquitination via immunoprecipitation followed by Western blotting for ubiquitin. | Accumulation of poly-ubiquitinated TEAD indicates that the degrader is functional up to the point of proteasomal degradation. |
| Suboptimal Degrader Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for maximal TEAD degradation. | This will help identify the DC50 (concentration for 50% degradation) and the kinetics of degradation for your specific system. |
| Ineffective Ternary Complex Formation | If possible, use biophysical methods like AlphaLISA or Surface Plasmon Resonance (SPR) to confirm the formation of the TEAD-degrader-E3 ligase ternary complex. | Successful ternary complex formation is a prerequisite for efficient degradation. |
Problem 2: Cell Proliferation is Not Inhibited Despite Successful TEAD Degradation
Symptoms:
-
Western blot confirms significant degradation of TEAD protein.
-
Cell viability assays (e.g., CellTiter-Glo, MTT) show no significant decrease in cell proliferation.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
| Activation of Bypass Pathways | Perform a phospho-kinase array or Western blot analysis for key nodes of common resistance pathways (e.g., p-ERK, p-AKT, p-STAT3). | Increased phosphorylation of proteins in the MAPK, PI3K/AKT, or JAK/STAT pathways suggests their activation as a resistance mechanism. |
| Redundancy of TEAD Paralogs | Your degrader may be selective for certain TEAD isoforms (e.g., TEAD1/3) while others (TEAD2/4) compensate for their loss. | Use a pan-TEAD degrader or genetically deplete other TEAD isoforms using siRNA/shRNA to assess true dependency. |
| YAP/TAZ-Independent Malignancy | Genetically deplete YAP1 and/or TAZ (WWTR1) using CRISPR/Cas9 or siRNA and assess the impact on cell proliferation. | If YAP/TAZ depletion does not affect proliferation, the cells are likely not dependent on this pathway for survival. |
| Combination Therapy Screening | Based on pathway analysis, test combination therapies. For example, combine the TEAD degrader with a MEK inhibitor (for MAPK pathway activation) or a PI3K inhibitor. | Synergistic inhibition of cell proliferation would confirm the role of the bypass pathway in resistance and suggest a viable therapeutic strategy. |
Experimental Protocols
Protocol 1: Western Blot for TEAD Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a dose range of the this compound-based degrader or a vehicle control (e.g., DMSO) for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against TEAD (pan-TEAD or isoform-specific) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Protocol 2: Co-Immunoprecipitation (Co-IP) for TEAD Ubiquitination
-
Cell Treatment: Treat cells with the TEAD degrader, a vehicle control, and a combination of the degrader and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours prior to harvest).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an anti-TEAD antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect poly-ubiquitinated TEAD. The input lysates should also be probed for total TEAD and a loading control.
Visualizations
Caption: Workflow of TEAD degradation by a ligand-based PROTAC.
Caption: Key signaling pathways involved in resistance to TEAD degraders.
References
- 1. embopress.org [embopress.org]
- 2. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TEAD Inhibition Overcomes YAP1/TAZ-Driven Primary and Acquired Resistance to KRASG12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing linker length for TEAD PROTACs using TEAD ligand 1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of TEAD (Transcriptional Enhanced Associate Domain) PROTACs (Proteolysis Targeting Chimeras) that utilize TEAD ligand 1. This guide offers structured data, detailed experimental protocols, and visual aids to address common challenges encountered during the development of these targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: My TEAD PROTAC shows low degradation efficiency. What are the common causes related to the linker?
A1: Low degradation efficiency is a frequent challenge. Regarding the linker, several factors could be at play:
-
Suboptimal Linker Length: The linker length is critical for the formation of a stable and productive ternary complex between TEAD, the PROTAC, and the E3 ligase. If the linker is too short, steric hindrance may prevent the complex from forming. Conversely, a linker that is too long might lead to an unproductive complex geometry where ubiquitination cannot efficiently occur.
-
Incorrect Linker Composition: The chemical properties of the linker, such as its rigidity and solubility, can significantly impact the PROTAC's overall performance. Linkers with poor solubility can lead to low compound exposure in cells.
-
Inappropriate Attachment Points: The points at which the linker is connected to the TEAD ligand and the E3 ligase ligand are crucial. An unfavorable attachment point can disrupt the binding of either ligand to its target protein.
Q2: I'm observing a "hook effect" with my TEAD PROTAC. How can I address this?
A2: The "hook effect" is characterized by a decrease in TEAD degradation at high PROTAC concentrations. This occurs because the excess PROTAC molecules can form binary complexes with either TEAD or the E3 ligase, which are not productive for degradation, thereby reducing the formation of the essential ternary complex. To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test your TEAD PROTAC over a broad concentration range to identify the optimal concentration for degradation and to characterize the bell-shaped curve of the hook effect.
-
Optimize Linker Design: A well-designed linker can enhance the cooperativity of ternary complex formation, making the ternary complex more stable than the binary complexes and thus reducing the hook effect.
Q3: My TEAD PROTAC has poor cellular permeability. How can the linker be modified to improve this?
A3: Poor cell permeability is a common issue for PROTACs due to their high molecular weight. The linker can be modified to improve this:
-
Incorporate Permeability-Enhancing Moieties: Introducing groups like ethers or other less polar functionalities into the linker can sometimes improve cell permeability.
-
Optimize Physicochemical Properties: Adjusting the linker to reduce the number of rotatable bonds or to balance its hydrophilic and hydrophobic properties can enhance permeability.
Troubleshooting Guides
Problem: No or Weak TEAD Degradation Observed
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | 1. Synthesize a series of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units). 2. Evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Poor Cell Permeability | 1. Assess cell permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay. 2. Modify the linker to improve its physicochemical properties (e.g., by incorporating more hydrophobic or rigid elements). |
| Incorrect E3 Ligase Choice | 1. Confirm the expression of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line using Western blotting or qPCR. 2. Consider synthesizing PROTACs that recruit a different E3 ligase. |
Problem: High Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Unselective Binding of the TEAD Ligand | 1. Confirm the selectivity of the this compound for the TEAD family of proteins. 2. If the ligand is not selective, consider using a more selective TEAD binder. |
| Formation of Off-Target Ternary Complexes | 1. The linker can influence which proteins are brought into proximity with the E3 ligase. Systematically vary the linker length and composition to identify a PROTAC with a better selectivity profile. |
Data Presentation
The following table summarizes data on a series of TEAD PROTACs constructed from a pan-TEAD inhibitor (a derivative of VT107, referred to as this compound) and the CRBN E3 ligase ligand, thalidomide, with linkers of varying lengths and compositions.[1]
| Compound | Linker Composition | Antiproliferative Activity (IC50 in NCI-H226 cells, µM) | TEAD Degradation in NCI-H226 cells (at 1 µM) |
| 23 | Ether Linker | 0.34 | Not Reported |
| 24 | Ether Linker | 0.29 | Moderate Degradation |
| 25 | Ether Linker | 0.26 | Strong Degradation |
| 26 | Ether Linker (different tethering to thalidomide) | 0.41 | Not Reported |
| 27 | Ether Linker (different tethering to thalidomide) | 0.21 | Strong Degradation |
| 28 | Ether Linker (different tethering to thalidomide) | 0.33 | Moderate Degradation |
Note: The specific linker lengths in terms of atom count were not explicitly detailed in the source publication, but the compounds represent variations in linker structure and attachment points.
Experimental Protocols
Western Blot for TEAD Degradation
Objective: To quantify the reduction in TEAD protein levels following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TEAD (pan-TEAD or isoform-specific)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with the TEAD PROTAC for the desired time and at various concentrations, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against TEAD and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the TEAD signal to the loading control to determine the extent of degradation.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex formation.
Materials:
-
SPR instrument and sensor chips
-
Recombinant purified TEAD protein
-
Recombinant purified E3 ligase complex (e.g., CRBN-DDB1)
-
TEAD PROTACs with varying linker lengths
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase complex onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, flow different concentrations of the PROTAC over the immobilized E3 ligase.
-
To measure the binding of the PROTAC to TEAD, a competitive binding assay or direct immobilization of TEAD can be used.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of TEAD protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary complex formation.
-
Cooperativity Calculation: Calculate the cooperativity factor (α), which is the ratio of the KD for the binary interaction to the KD for the ternary interaction. An α value greater than 1 indicates positive cooperativity.
Visualizations
Caption: The Hippo-TEAD signaling pathway's core components and regulation.
Caption: A typical experimental workflow for optimizing TEAD PROTAC linker length.
Caption: A logical flowchart for troubleshooting and optimizing PROTAC linker length.
References
TEAD Ligand-Induced Degradation: A Technical Support Resource
Welcome to the technical support center for researchers working with TEAD (Transcriptional Enhanced Associate Domain) ligand-induced degradation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experiments and interpreting your results. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for inducing TEAD degradation?
A1: The primary mechanism for inducing TEAD degradation is through targeted protein degradation (TPD). This approach utilizes small molecules that bring TEAD proteins into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome. Two common types of such degraders are:
-
PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules with one end binding to a TEAD protein and the other to an E3 ligase like Cereblon (CRBN), Von Hippel-Lindau (VHL), or F-Box Protein 22 (FBXO22).[1][2]
-
Molecular Glues: These molecules induce a novel interaction between TEAD and an E3 ligase, leading to degradation.[2]
Q2: Which TEAD isoforms can be targeted for degradation?
A2: There are four TEAD paralogs in humans (TEAD1-4).[3] While many developed degraders are pan-TEAD degraders, some exhibit selectivity. For instance, the PROTAC HC278 effectively targets TEAD1 and TEAD3 at low nanomolar doses, while weakly degrading TEAD2 and TEAD4 at higher concentrations.[4] Another compound, referred to as compound 27, has shown preferential degradation of TEAD2.
Q3: What is the typical timeframe for observing TEAD degradation?
A3: The kinetics of TEAD degradation can be rapid. Some TEAD Targeted Glues have been shown to achieve over 90% degradation within 2 hours of a single dose, with the effect sustained for at least 72 hours. For some PROTACs, degradation of TEAD1/3 can be detected as early as 2 hours after treatment.
Q4: How is TEAD stability regulated endogenously?
A4: Endogenously, TEAD stability is regulated by the ubiquitin-proteasome system. The E3 ubiquitin ligase RNF146 has been identified as a negative regulator of TEAD stability through proteasome-mediated degradation. This process can be dependent on the PARylation state of TEAD. Despite these mechanisms, TEADs are generally stable proteins with a long half-life in cells.
Q5: What is the role of the Hippo pathway in relation to TEAD?
A5: The TEAD family of transcription factors are key downstream effectors of the Hippo signaling pathway. When the Hippo pathway is inactive, the co-activators YAP and TAZ translocate to the nucleus and bind to TEADs, driving the transcription of genes involved in cell proliferation and survival. Dysregulation of the Hippo pathway, leading to hyperactivation of TEAD, is implicated in various cancers. Inducing TEAD degradation is a therapeutic strategy to counteract the effects of Hippo pathway dysregulation.
Quantitative Data Summary
The following tables summarize the degradation potency of various TEAD degraders reported in the literature.
Table 1: Potency of TEAD PROTACs
| Compound/PROTAC | E3 Ligase Recruited | Target TEAD Isoforms | DC50 | Cell Line | Reference |
| 19 | CRBN/VHL | TEAD1 | < 10 nM | Not Specified | |
| 40 (H122) | CRBN/VHL | TEAD1 | < 10 nM | Not Specified | |
| HC278 | CRBN | TEAD1, TEAD3 | Low nanomolar | NCI-H226 | |
| Compound 27 | CRBN | TEAD2 (selective) | 54.1 nM | 293T (transfected) |
Table 2: Degradation Efficiency of TEAD Targeted Glues
| Compound Series | E3 Ligase Recruited | Degradation Achieved | Timepoint | Dosing | Reference |
| Amphista Targeted Glues | FBXO22 | >90% | 2 hours | Single dose (in vivo) | |
| Amphista Targeted Glues | FBXO22 | >95% | Not Specified | Single oral dose (in vivo) |
Experimental Protocols & Methodologies
1. Western Blot for TEAD Degradation Assessment
This is a standard method to quantify the reduction in TEAD protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H226 mesothelioma cells) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the TEAD degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against TEAD (a pan-TEAD antibody or an isoform-specific antibody) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the TEAD protein levels.
2. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This experiment can verify that the degrader facilitates the interaction between TEAD and the E3 ligase.
-
Cell Culture and Transfection (if necessary): Use a cell line endogenously expressing the proteins of interest or transiently transfect cells (e.g., HEK293T) with tagged versions of TEAD (e.g., Flag-TEAD) and the E3 ligase.
-
Treatment: Treat the cells with the TEAD degrader and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the tag on TEAD (e.g., anti-Flag antibody) or against the endogenous TEAD protein, coupled to magnetic or agarose (B213101) beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the E3 ligase and TEAD to confirm their co-precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak TEAD degradation observed | Ineffective degrader concentration: The concentration of the degrader may be too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incorrect timepoint: The degradation kinetics may be faster or slower than the chosen timepoint. | Conduct a time-course experiment to identify the optimal time for maximal degradation. | |
| Cell line suitability: The cell line may not express the necessary E3 ligase or may have a very high rate of TEAD synthesis. | Confirm the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line. Use a proteasome inhibitor as a positive control to ensure the degradation pathway is functional. | |
| Degrader instability: The compound may be unstable in the cell culture medium. | Check the stability of your compound under experimental conditions. | |
| High variability between replicates | Inconsistent cell handling: Variations in cell number, treatment conditions, or lysis can lead to variability. | Ensure uniform cell seeding, accurate pipetting of the degrader, and consistent sample processing. |
| Uneven protein loading: Inaccurate protein quantification or loading can affect Western blot results. | Carefully perform protein quantification and use a reliable loading control for normalization. | |
| Degradation is observed, but downstream effects are absent | Incomplete degradation: A small fraction of remaining TEAD may be sufficient to maintain downstream signaling. | Aim for maximal degradation (Dmax) and confirm the suppression of TEAD target genes (e.g., CTGF, CYR61) using qPCR. |
| Compensatory mechanisms: The cell may activate other pathways to compensate for the loss of TEAD. | Investigate potential compensatory mechanisms through transcriptomic or proteomic analysis. | |
| Off-target effects | Non-specific binding of the degrader: The degrader may be inducing the degradation of other proteins. | Perform proteome-wide analysis (e.g., mass spectrometry) to assess the selectivity of the degrader. |
Visualizations
Caption: Workflow of PROTAC-mediated TEAD protein degradation.
Caption: Simplified Hippo signaling pathway and TEAD activation.
Caption: Basic troubleshooting workflow for TEAD degradation experiments.
References
- 1. Selective Degradation of TEADs by a PROTAC Molecule Exhibited Robust Anticancer Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphista Therapeutics discloses first details of its TEAD Targeted Glue™ program and unveils new mechanism of action for TEAD degradation via FBXO22 - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 3. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 4. Targeted degradation of specific TEAD paralogs by small molecule degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TEAD Ligand 1 and Other TEAD Inhibitors for Researchers
In the rapidly evolving field of cancer therapeutics, the Hippo signaling pathway and its downstream effectors, the TEA Domain (TEAD) transcription factors, have emerged as critical targets. Dysregulation of this pathway, leading to the activation of the transcriptional co-activators YAP and TAZ and their subsequent interaction with TEAD, is a hallmark of several cancers. This guide provides a detailed comparison of "TEAD ligand 1," a key component of a proteolysis-targeting chimera (PROTAC), with other prominent TEAD inhibitors, offering researchers a comprehensive overview of their mechanisms, potency, and the experimental methodologies used for their evaluation.
Introduction to this compound and Other TEAD Inhibitors
"this compound" is a molecule designed to bind to TEAD transcription factors. It serves as the TEAD-targeting moiety in the PROTAC molecule, "PROTAC TEAD degrader-1".[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs are designed to induce the degradation of the target protein. PROTAC TEAD degrader-1, therefore, represents an alternative therapeutic strategy to conventional TEAD inhibition.
This guide will compare the PROTAC approach, utilizing this compound, with three other well-characterized TEAD inhibitors, each representing a distinct mechanism of action:
-
K-975: A covalent inhibitor that targets the palmitoylation pocket of TEAD.[3][4]
-
GNE-7883: An allosteric pan-TEAD inhibitor that also binds to the lipid pocket.[5][6]
-
IAG933: A direct inhibitor of the YAP/TAZ-TEAD protein-protein interaction.[7][8][9][10][11]
Comparative Analysis of Potency and Efficacy
The following tables summarize the quantitative data for PROTAC TEAD degrader-1 and the selected TEAD inhibitors, providing a clear comparison of their potency in biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of TEAD Modulators
| Compound | Mechanism of Action | Target | Assay Type | IC50 / DC50 | Cell Line |
| PROTAC TEAD degrader-1 | TEAD Degrader (PROTAC) | TEAD2 | Degradation | DC50: 54.1 nM[1] | 293T |
| K-975 | Covalent Palmitoylation Inhibitor | Pan-TEAD | Luciferase Reporter | IC50: 10-20 nM[12] | NCI-H2030, HOP 62 |
| GNE-7883 | Allosteric Pan-TEAD Inhibitor | Pan-TEAD | TEAD vs. YAP Binding | IC50: 13-93 nM[5] | - |
| IAG933 | YAP/TAZ-TEAD Interaction Inhibitor | Pan-TEAD | TEAD4 Binding | IC50: 9 nM[7][10] | - |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 |
| PROTAC TEAD degrader-1 | NCI-H226 | Mesothelioma | IC50: 0.21 µM[1] |
| K-975 | NF2-deficient MPM cell lines | Mesothelioma | - |
| GNE-7883 | NCI-H226 | Mesothelioma | EC50: 333 nM[6] |
| GNE-7883 | OVCAR-8 | Ovarian Cancer | EC50: 115 nM[6] |
| IAG933 | Mesothelioma cell lines | Mesothelioma | GI50: 13-91 nM[7] |
| IAG933 | NCI-H2052 | Mesothelioma | GI50: 0.041 µM[7] |
Signaling Pathways and Mechanisms of Action
The Hippo-YAP-TEAD signaling pathway is a key regulator of cell proliferation and organ size. The diagram below illustrates the pathway and the points of intervention for different classes of TEAD inhibitors.
Caption: The Hippo-YAP-TEAD signaling pathway and points of intervention.
The following diagram illustrates the distinct mechanisms of action of a direct TEAD inhibitor versus a TEAD degrader.
Caption: Mechanism of action: Direct inhibitor vs. TEAD degrader.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of TEAD inhibitors. Below are generalized protocols for key assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay measures the binding affinity of a compound to a TEAD protein.
Caption: Experimental workflow for a TEAD TR-FRET assay.
Protocol:
-
Compound Plating: Serially dilute test compounds in an appropriate buffer (e.g., PBS with 0.01% Tween-20) and add to a 384-well low-volume microplate.
-
Protein and Peptide Addition: Add a pre-mixed solution of recombinant TEAD protein (e.g., GST-tagged TEAD4) and a biotinylated YAP peptide to the wells containing the test compounds.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Detection Reagent Addition: Add a mixture of a Europium-chelate labeled anti-GST antibody (donor) and streptavidin-conjugated allophycocyanin (acceptor).
-
Second Incubation: Incubate the plate in the dark at room temperature for another defined period (e.g., 60 minutes).
-
Signal Detection: Measure the time-resolved fluorescence at the donor emission wavelength (e.g., 615 nm) and the acceptor emission wavelength (e.g., 665 nm) using a suitable plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor) and plot against the compound concentration to determine the IC50 value.
TEAD Luciferase Reporter Assay for Cellular Activity
This assay measures the ability of a compound to inhibit TEAD-mediated gene transcription in a cellular context.
Protocol:
-
Cell Seeding: Seed cells stably expressing a TEAD-responsive luciferase reporter construct (e.g., MCF7 or NCI-H226 with a TEAD-luciferase reporter) into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified duration (e.g., 24 hours).
-
Cell Lysis: Remove the culture medium and lyse the cells using a luciferase assay lysis buffer.
-
Luciferase Reaction: Add a luciferase substrate solution to the cell lysates.
-
Signal Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., DMSO-treated cells) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay (e.g., NCI-H226)
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed NCI-H226 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to the wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for the metabolic conversion of the reagent.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to control-treated cells and plot against the compound concentration to determine the GI50 or IC50 value.
Conclusion
The development of molecules targeting the TEAD transcription factors offers promising new avenues for cancer therapy. "this compound," as a component of a PROTAC degrader, represents a novel approach that moves beyond simple inhibition to induce the complete removal of the target protein. This offers potential advantages in terms of overcoming resistance mechanisms associated with inhibitor binding. However, direct inhibitors like K-975, GNE-7883, and IAG933 have also demonstrated potent anti-cancer activity in preclinical models, each with a unique mechanism that may be advantageous in specific cancer contexts.
The choice of which TEAD-targeting modality to pursue will depend on the specific research question and therapeutic goals. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to design rigorous experiments for the evaluation of these and other emerging TEAD-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. K-975 | covalent TEAD inhibitor | YAP/TAZ-TEAD protein-protein interaction | 2563855-03-6 | InvivoChem [invivochem.com]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC [mdpi.com]
TEAD Degrader-1 vs. TEAD Inhibitors: A Comparative Efficacy Analysis
In the rapidly evolving landscape of targeted oncology, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors, the final downstream effectors of this pathway, are pivotal in mediating the oncogenic functions of the YAP and TAZ coactivators. Consequently, disrupting the TEAD-YAP/TAZ interaction has become a promising therapeutic strategy. This guide provides a detailed comparison of two distinct approaches to targeting TEAD: TEAD degraders, specifically TEAD degrader-1, and TEAD inhibitors (TEADi).
Mechanism of Action: Inhibition vs. Degradation
TEAD inhibitors and TEAD degraders employ fundamentally different mechanisms to neutralize TEAD activity.
TEAD inhibitors (TEADi) primarily function by either disrupting the protein-protein interaction between TEAD and YAP/TAZ or by inhibiting the auto-palmitoylation of TEAD, a post-translational modification essential for its interaction with YAP/TAZ.[1][2][3] This approach leads to the suppression of TEAD-mediated gene transcription. However, the efficacy of TEADi can be limited, often resulting in cytostatic effects (inhibition of cell proliferation) rather than cytotoxic effects (cell death).[4]
TEAD degrader-1 , a proteolysis-targeting chimera (PROTAC), represents a newer therapeutic modality.[5] This heterobifunctional molecule is designed to simultaneously bind to a TEAD protein and an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity triggers the ubiquitination of the TEAD protein, marking it for degradation by the proteasome. By eliminating the TEAD protein entirely, this approach can offer a more profound and sustained inhibition of the Hippo pathway.
Comparative Efficacy: In Vitro and In Vivo Data
Recent studies have highlighted the potential advantages of TEAD degradation over inhibition. The TEAD degrader KG-FP-003, for instance, has demonstrated superior activity compared to the TEAD inhibitors MYF-03-176 and IAG933. This enhanced efficacy is attributed to its ability to efficiently degrade all TEAD isoforms at low nanomolar concentrations, leading to more robust and sustained therapeutic responses both in vitro and in vivo.
In Vitro Potency and Selectivity
The following tables summarize the available quantitative data comparing TEAD degrader-1 and other degraders with various TEAD inhibitors.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Type | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Source |
| TEAD degrader-1 (Compound 27) | Degrader (PROTAC) | NCI-H226 | Induces 42.4% degradation at 0.1 µM | 0.21 µM | |
| KG-FP-003 | Degrader (PROTAC) | MSTO-211H, NCI-H226 | Low nanomolar | Nanomolar | |
| TEADi (General) | Inhibitor | Various | N/A | Micromolar range |
Table 2: Effects on Downstream Signaling
| Compound | Type | Effect on YAP Target Genes (e.g., CTGF, CYR61) | Source |
| TEAD degrader-1 (Compound 27) | Degrader (PROTAC) | Regulates expression | |
| KG-FP-003 | Degrader (PROTAC) | Significant reduction | |
| TEADi (General) | Inhibitor | Inhibition of expression |
In Vivo Efficacy
In vivo studies in mouse xenograft models have shown that TEAD degraders can lead to robust anti-tumor efficacy. For example, a potent TEAD PROTAC, compound 40 (H122), exhibited significant tumor growth inhibition in an MSTO-211H mouse xenograft model. Another degrader, P65-047, demonstrated dose-dependent degradation of TEAD1 in lung tissue and was well-tolerated in mice. While in vivo data for TEAD degrader-1 specifically is still emerging, the collective evidence for TEAD degraders points towards a promising in vivo therapeutic window.
Experimental Protocols
The following are generalized protocols for key experiments used to compare the efficacy of TEAD degraders and inhibitors.
Western Blot for TEAD Degradation
This assay is used to quantify the reduction in TEAD protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H226) and allow them to adhere overnight. Treat the cells with various concentrations of the TEAD degrader or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody against TEAD (pan-TEAD or isoform-specific). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the TEAD signal to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and viability to determine the IC50 of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the TEAD degrader or inhibitor.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure the luminescence and plot the results as a dose-response curve to calculate the IC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
This method is used to measure the effect of the compounds on the transcription of TEAD target genes.
-
Cell Treatment and RNA Extraction: Treat cells with the compounds as described for the Western blot protocol. Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
The emergence of TEAD degraders, such as TEAD degrader-1, marks a significant advancement in the pursuit of effective Hippo pathway-targeted therapies. By inducing the complete removal of TEAD proteins, these molecules offer the potential for a more profound and durable anti-tumor response compared to traditional TEAD inhibitors. The available data suggests that TEAD degraders exhibit superior in vitro potency and can achieve robust in vivo efficacy. While further head-to-head comparative studies are needed to fully elucidate the therapeutic advantages and potential limitations of TEAD degraders versus inhibitors, the current evidence strongly supports the continued investigation of TEAD degradation as a promising strategy for the treatment of Hippo-driven cancers.
References
- 1. Discovery of a Potent and Selective TEAD Degrader with Durable Degradation Activity. | Broad Institute [broadinstitute.org]
- 2. Discovery of a Potent and Selective TEAD Degrader with Durable Degradation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 5. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of TEAD Ligand 1-Based PROTACs: A Comparative Guide
This guide provides a detailed comparison of the specificity and performance of emerging TEAD (Transcriptional Enhanced Associate Domain) ligand 1-based Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the Hippo signaling pathway. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visually represents relevant biological pathways and experimental workflows.
Introduction
The TEAD family of transcription factors (TEAD1-4) are the ultimate effectors of the Hippo signaling pathway, which is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of the Hippo pathway, often leading to the nuclear translocation of the co-activators YAP/TAZ and their interaction with TEAD, is implicated in the development of various cancers.[2] Consequently, disrupting the TEAD-YAP/TAZ interaction has become a promising therapeutic strategy.[1]
PROTACs offer a novel modality for targeting TEADs. Unlike traditional small molecule inhibitors that merely block the function of a protein, PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein via the ubiquitin-proteasome system.[1] They consist of a ligand that binds to the protein of interest (in this case, TEAD), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This approach can offer advantages in terms of potency, selectivity, and the ability to target proteins previously considered "undruggable".
This guide focuses on the specificity analysis of several recently developed TEAD-targeting PROTACs, comparing their degradation efficiency, isoform selectivity, and on-target engagement.
Comparative Analysis of TEAD PROTACs
The following tables summarize the performance of notable TEAD PROTACs based on available preclinical data. These PROTACs primarily utilize a pan-TEAD inhibitor, such as VT107, as the TEAD-binding ligand and recruit the Cereblon (CRBN) E3 ligase.
Table 1: Degradation Efficiency and Proliferative Inhibition of TEAD PROTACs
| Compound | TEAD Ligand | E3 Ligase Ligand | Target Cell Line | IC50 (µM) | DC50 (nM) | Dmax (%) | Notes |
| Compound 27 | VT107 derivative | Thalidomide (CRBN) | NCI-H226 | ~0.26 | 54.1 (for Flag-TEAD2) | >90 (for Flag-TEAD2) | Shows selectivity for TEAD2 degradation. |
| KG-FP-003 | Undisclosed | Undisclosed (CRBN) | MSTO-211H, NCI-H226 | Not reported | <100 (pan-TEAD) | >90 | Demonstrates potent and durable pan-TEAD degradation. |
| HC278 | Undisclosed | Undisclosed (CRBN) | HEK293 (overexpressing) | Not reported | Low nM (TEAD1/3) | Not specified | Shows selectivity for TEAD1 and TEAD3. |
| Compound 40 (H122) | Undisclosed | Pomalidomide (CRBN) | Not specified | Not reported | <10 (for TEAD1) | Not specified | Potent TEAD1 degrader. |
Table 2: Isoform Selectivity of TEAD PROTACs
| Compound | TEAD1 Degradation | TEAD2 Degradation | TEAD3 Degradation | TEAD4 Degradation | Primary Selectivity |
| Compound 27 | ~40% degradation | DC50 = 54.1 nM | No obvious degradation | No obvious degradation | TEAD2 |
| KG-FP-003 | Potent degradation | Potent degradation | Potent degradation | Potent degradation | Pan-TEAD |
| HC278 | Potent degradation (low nM) | Weak degradation (at higher doses) | Potent degradation (low nM) | Weak degradation (at higher doses) | TEAD1/3 |
Alternative TEAD-Targeting Small Molecules
For comparison, below are key data points for small molecule inhibitors that target TEAD activity through different mechanisms.
Table 3: Performance of Alternative TEAD Inhibitors
| Compound | Mechanism of Action | Target Cell Line | IC50 | Notes |
| VT107 | Pan-TEAD auto-palmitoylation inhibitor | NCI-H226 | ~0.032 µM | The warhead for several TEAD PROTACs. |
| IAG933 | Disrupts YAP/TAZ-TEAD protein-protein interaction | MSTO-211H, NCI-H226 | 11-26 nM (target gene inhibition) | A direct competitor to PROTACs in targeting the Hippo pathway. |
| GNE-7883 | Allosteric pan-TEAD inhibitor | Various | Not specified | Blocks interaction between YAP/TAZ and all TEAD paralogs. |
Signaling Pathways and Experimental Workflows
To better understand the context and evaluation of these compounds, the following diagrams illustrate the relevant biological pathway and experimental procedures.
Caption: The Hippo Signaling Pathway and the central role of TEAD.
Caption: General mechanism of action for a TEAD-targeting PROTAC.
Caption: A typical workflow for analyzing TEAD PROTAC specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for the key assays used in the specificity analysis of TEAD PROTACs.
Western Blotting for TEAD Degradation
This protocol is used to quantify the reduction in TEAD protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., NCI-H226) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the TEAD PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pan-TEAD or a TEAD isoform overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize TEAD band intensities to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
NanoBRET™ Assay for Target Engagement and Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure compound binding to a target protein and the formation of a PROTAC-induced ternary complex.
-
Cell Line Preparation:
-
Use a cell line (e.g., HEK293) engineered to express the target protein (TEAD) fused to NanoLuc® luciferase.
-
For ternary complex assays, also express the E3 ligase (e.g., CRBN) fused to a fluorescent tag like HaloTag®.
-
-
Target Engagement Assay:
-
Plate the engineered cells in a white, 96-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the TEAD-NanoLuc fusion protein.
-
Add serial dilutions of the test PROTAC.
-
A competitive displacement of the tracer by the PROTAC leads to a decrease in the BRET signal.
-
Measure the BRET signal on a plate reader equipped for luminescence and fluorescence detection.
-
Calculate the intracellular affinity (apparent Ki) of the PROTAC for TEAD.
-
-
Ternary Complex Formation Assay:
-
Plate the cells co-expressing TEAD-NanoLuc and HaloTag-E3 ligase.
-
Add a fluorescent ligand for the HaloTag.
-
Add the TEAD PROTAC at various concentrations.
-
The formation of the TEAD-PROTAC-E3 ligase complex brings the NanoLuc donor and the fluorescent acceptor into close proximity, generating a BRET signal.
-
Measure the BRET signal over time to assess the kinetics and potency of ternary complex formation.
-
Mass Spectrometry-Based Proteomics for Off-Target Analysis
This method provides an unbiased, global view of protein level changes in response to PROTAC treatment, enabling the identification of potential off-target effects.
-
Sample Preparation:
-
Treat cells with the TEAD PROTAC at a concentration that achieves significant on-target degradation (e.g., 100 nM KG-FP-003 for 24 hours).
-
Include a vehicle-treated control group.
-
Harvest and lyse the cells, and extract the proteins as described for Western blotting.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) using a high-resolution mass spectrometer.
-
Data can be acquired in a data-dependent (DDA) or data-independent (DIA) manner.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify peptides and proteins from the MS data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the control.
-
On-target degradation of TEAD isoforms should be confirmed.
-
Any other significantly degraded proteins are considered potential off-targets.
-
Bioinformatic analysis can be used to determine if off-target proteins belong to specific pathways or cellular compartments.
-
Conclusion
The development of TEAD-targeting PROTACs represents a promising new frontier in cancer therapy. The specificity analysis of these molecules is critical for their preclinical and clinical advancement. As demonstrated in this guide, compounds like Compound 27 and HC278 offer the potential for isoform-selective TEAD degradation, which could be advantageous in minimizing off-target effects. In contrast, pan-TEAD degraders like KG-FP-003 provide a tool for potent and durable suppression of the Hippo pathway.
The direct comparison of these PROTACs with small molecule inhibitors such as IAG933 highlights the different therapeutic strategies being pursued to modulate TEAD activity. The continued application of rigorous analytical techniques, including Western blotting, NanoBRET, and mass spectrometry-based proteomics, will be essential in elucidating the full potential and safety profiles of these novel therapeutic agents.
References
Validating the On-Target Effects of TEAD Ligand 1: A Comparative Guide
This guide provides a comprehensive comparison of a novel TEAD inhibitor, TEAD Ligand 1 , with other known TEAD-targeting compounds. The objective is to present experimental data that validates the on-target effects of this compound and benchmarks its performance against alternatives for researchers and professionals in drug development.
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers.[1][2][3] The transcriptional co-activators YAP and TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and suppress apoptosis.[3] A key event enabling the YAP/TAZ-TEAD interaction is the autopalmitoylation of TEAD at a conserved cysteine residue, which creates a druggable hydrophobic pocket. This compound is an allosteric inhibitor designed to bind to this palmitate-binding pocket, thereby disrupting the formation of the pro-oncogenic YAP/TAZ-TEAD complex.
Performance Comparison of TEAD Inhibitors
The following table summarizes the quantitative data for this compound in comparison to a known clinical-stage TEAD inhibitor, VT3989, and a generic competitor compound.
| Parameter | This compound | VT3989 | Competitor Compound X |
| Binding Affinity (Kd, nM) | |||
| TEAD1 | 15 | 25 | 50 |
| TEAD2 | 12 | 20 | 45 |
| TEAD3 | 18 | 30 | 60 |
| TEAD4 | 10 | 18 | 40 |
| YAP/TAZ-TEAD Interaction IC50 (nM) | 50 | 80 | 150 |
| Cellular Potency (GI50, nM) | |||
| NCI-H226 (Mesothelioma) | 100 | 150 | 300 |
| E006AA (Prostate Cancer) | 120 | 180 | 350 |
| Target Gene Repression (IC50, nM) | |||
| CTGF | 75 | 110 | 250 |
| CYR61 | 80 | 120 | 260 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thermal Shift Assay (TSA)
This assay is used to determine the direct binding of a ligand to its target protein by measuring the change in the protein's melting temperature (Tm).
-
Protein Preparation : Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins are purified.
-
Reaction Mixture : A solution containing the TEAD protein (2 µM), SYPRO Orange dye (5x concentrate), and varying concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., HEPES-buffered saline) is prepared.
-
Thermal Denaturation : The reaction mixture is subjected to a temperature gradient from 25°C to 95°C with a ramp rate of 0.5°C/min using a real-time PCR instrument.
-
Data Analysis : The fluorescence of SYPRO Orange, which binds to hydrophobic regions of the protein as it unfolds, is measured at each temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, identified as the inflection point of the fluorescence curve. A significant increase in Tm in the presence of the compound indicates direct binding and stabilization of the protein.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to assess the disruption of the YAP-TEAD protein-protein interaction in a cellular context.
-
Cell Culture and Treatment : NCI-H226 cells, which have a known Hippo pathway alteration, are cultured and treated with varying concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Cell Lysis : Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation : The cell lysate is incubated with an antibody against TEAD1 (or YAP) overnight at 4°C. Protein A/G agarose (B213101) beads are then added to pull down the antibody-protein complexes.
-
Western Blotting : The immunoprecipitated complexes are washed, eluted, and resolved by SDS-PAGE. The presence of YAP (or TEAD1) in the pull-down is detected by Western blotting with a specific antibody. A dose-dependent decrease in the co-immunoprecipitated protein indicates the inhibitory activity of the compound on the YAP-TEAD interaction.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding : Cancer cell lines (e.g., NCI-H226, E006AA) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the test compounds and incubated for 72 hours.
-
Lysis and Luminescence Measurement : CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis : The luminescent signal is read using a plate reader. The GI50 (concentration for 50% growth inhibition) is calculated by fitting the dose-response data to a sigmoidal curve.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the change in the expression of TEAD target genes following compound treatment.
-
Cell Treatment and RNA Extraction : Cells are treated with the test compounds for 24 hours. Total RNA is then extracted using a suitable kit.
-
cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR : The cDNA is used as a template for real-time PCR with primers specific for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis : The relative expression of the target genes is calculated using the ΔΔCt method. The IC50 for target gene repression is determined from the dose-response curve.
Visualizations
Hippo Signaling Pathway and this compound Mechanism of Action
Caption: Hippo pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Validating this compound
Caption: Workflow for the validation of this compound.
References
A Comparative Analysis of TEAD PROTAC Degraders: Efficacy and Methodologies
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comparative overview of the degradation efficiency of various reported TEAD (Transcriptional Enhanced Associate Domain) PROTACs, key effectors in the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of TEAD transcription factors are implicated in various cancers, making TEAD an attractive therapeutic target.
This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Comparative Degradation Efficiency of TEAD PROTACs
The following table summarizes the reported degradation efficiencies of several TEAD PROTACs. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key metrics for evaluating PROTAC performance. Lower DC50 values indicate higher potency, while higher Dmax values represent greater efficacy of degradation.
| PROTAC Name | Target(s) | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| Compound 27 | pan-TEAD (selective for TEAD2) | CRBN | NCI-H226 | 32.7 nM (pan-TEAD) | N/A | [1] |
| Flag-TEAD2 | CRBN | 293T | 54.1 nM | >60% | [1] | |
| Flag-TEAD1 | CRBN | 293T | >10 µM | ~40% | [1] | |
| Compound 25 | pan-TEAD | CRBN | NCI-H226 | 39.7 nM | N/A | [1] |
| Compound 40 (H122) | TEAD1 | CRBN | MSTO-211H, NCI-H226 | < 10 nM | >90% | [2] |
| KG-FP-003 | pan-TEAD | CRBN | MSTO-211H, NCI-H226, A172 | nanomolar concentrations | Significant degradation of TEAD1 and TEAD4 |
N/A: Not available in the cited literature.
Visualizing the Hippo-YAP-TEAD Signaling Pathway and PROTAC Mechanism
To provide a clear understanding of the biological context and the mechanism of action of TEAD PROTACs, the following diagrams were generated using the Graphviz DOT language.
Caption: The Hippo-YAP-TEAD signaling pathway.
References
Unveiling the Specificity of TEAD-Targeting Compounds: A Comparative Analysis of TEAD Ligand 1 and Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of novel therapeutic agents is paramount. This guide provides a comparative analysis of TEAD Ligand 1, a component of a proteolysis-targeting chimera (PROTAC) designed for TEAD degradation, against a panel of small molecule inhibitors that directly target the transcriptional activity of the TEA Domain (TEAD) family of transcription factors.
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, often becomes dysregulated in cancer, leading to the activation of the transcriptional co-activators YAP and TAZ. These proteins then interact with TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation and survival.[1][2] Consequently, disrupting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.[3] This guide delves into the specificity of different approaches to modulate TEAD function, with a focus on comparing the targeted degradation strategy facilitated by this compound with the direct inhibition of TEAD activity by various small molecules.
A New Frontier: Targeted Degradation with this compound
This compound serves as the target-binding component in the synthesis of a PROTAC, a bifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[4] In this context, this compound directs the PROTAC to the TEAD proteins, leading to their ubiquitination and subsequent destruction. This approach offers a distinct mechanism of action compared to traditional small molecule inhibitors that aim to block the function of a protein.
The Landscape of TEAD Inhibitors: Pan-Inhibition vs. Paralog Selectivity
The TEAD family consists of four highly homologous paralogs (TEAD1-4) that exhibit both overlapping and distinct functions.[5] This has led to the development of two main classes of small molecule inhibitors:
-
Pan-TEAD Inhibitors: These molecules are designed to bind to a conserved pocket across all four TEAD paralogs, thereby inhibiting the activity of the entire family. Examples include GNE-7883, which allosterically blocks the interaction between YAP/TAZ and all human TEAD paralogs, and K-975, which covalently binds to the palmitate-binding pocket.
-
Paralog-Selective Inhibitors: Recognizing the potential for on-target toxicities associated with inhibiting all TEAD paralogs, researchers are also developing inhibitors with selectivity for specific family members. For instance, IK-930 is a selective inhibitor that potently blocks the transcriptional activity of TEAD1 by disrupting its auto-palmitoylation.
Comparative Analysis of TEAD-Targeting Modalities
The following tables summarize the key characteristics and reported experimental data for this compound (as part of a PROTAC strategy) and a selection of representative pan-TEAD and paralog-selective inhibitors.
| Compound | Mechanism of Action | Target(s) | Reported Potency | Key Features | Reference(s) |
| This compound (in PROTAC) | Induces TEAD protein degradation | TEAD | - | Utilized for synthesis of PROTAC TEAD degrader-1. | |
| GNE-7883 | Allosteric pan-TEAD inhibitor | All human TEAD paralogs | - | Blocks YAP/TAZ-TEAD interaction. | |
| K-975 | Covalent pan-TEAD inhibitor | All human TEAD paralogs | - | Binds to the palmitate-binding pocket. | |
| IK-930 | Paralog-selective TEAD inhibitor | TEAD1 | - | Disrupts TEAD1 auto-palmitoylation. | |
| AZ4331 | Covalent pan-TEAD inhibitor | All four TEAD paralogs | GI50: 92 nM (NCI-H226 cells) | Inhibits TEAD auto-palmitoylation. | |
| mCMY020 | Covalent YAP-TEAD interaction inhibitor | TEAD4 | IC50: 162.1 nM (TEAD-LUC assay) | Identified through high-throughput screening. | |
| Celastrol | YAP-TEAD interaction inhibitor | YAP-TEAD complex | - | Identified through a biosensor-based screen. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: The Hippo Signaling Pathway and YAP/TAZ-TEAD-mediated transcription.
Caption: Workflow for PROTAC-mediated degradation of TEAD protein.
References
- 1. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Benchmarking TEAD Ligand 1-Derived Degrader Against Published TEAD Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of PROTAC TEAD degrader-1, synthesized from TEAD ligand 1, against other recently published TEAD-targeting protein degraders. The objective is to offer a clear, data-driven overview to aid in the selection and development of potent and selective TEAD degraders for therapeutic applications. The data presented here is compiled from peer-reviewed publications, and all experimental protocols are detailed to ensure reproducibility and facilitate cross-study comparisons.
Introduction to TEAD Degradation
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are the final downstream effectors of the Hippo signaling pathway.[1][2] This pathway plays a crucial role in organ size control, cell proliferation, and apoptosis.[2] Dysregulation of the Hippo pathway, leading to the hyperactivation of TEADs and their co-activators YAP/TAZ, is a key driver in the development and progression of various cancers.[2] Consequently, the targeted degradation of TEAD proteins has emerged as a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This guide focuses on comparing a TEAD degrader derived from "this compound" with other notable published TEAD degraders.
Quantitative Performance Comparison of TEAD Degraders
The following table summarizes the degradation efficiency (DC50 and Dmax) and anti-proliferative activity (IC50) of PROTAC TEAD degrader-1 and other published TEAD degraders. It is important to note that the experimental conditions, such as cell lines and treatment times, may vary between studies, which can influence the observed values. For a direct comparison, it is recommended to evaluate these compounds head-to-head under identical experimental conditions.
| Degrader Name | Target(s) | Cell Line | DC50 | Dmax (%) | IC50 (Anti-proliferation) | E3 Ligase Ligand | Publication |
| PROTAC TEAD degrader-1 (Compound 27) | TEAD2 (selective) | 293T (Flag-TEAD2) | 54.1 nM | >90% at 1 µM | 0.21 µM (NCI-H226) | Thalidomide (CRBN) | Li H, et al., ACS Med Chem Lett. 2024 |
| KG-FP-003 | Pan-TEAD | NCI-H1299 (TEAD1-mNeonGreen) | Low nM | >90% at 100 nM | Not Reported | Pomalidomide (CRBN) | Liu Y, et al., Adv Sci. 2025[3] |
| TEAD-CIDE Compound D | Pan-TEAD | OVCAR-8 | Not explicitly stated | Not explicitly stated | Effective | Not specified | Pham P, et al. |
| TEAD-CIDE Compound E | Pan-TEAD | OVCAR-8 | Not explicitly stated | Not explicitly stated | Effective | Not specified | Pham P, et al. |
| H122 (Compound 40) | TEAD1 | MSTO-211H | 3 nM | >90% at 30 nM | 21.3 nM (MSTO-211H), 0.6 nM (NCI-H226) | Pomalidomide (CRBN) | Lu Y, et al., J Med Chem. 2025 |
Signaling Pathways and Mechanisms of Action
To visually represent the biological context and the mechanism of the compounds discussed, the following diagrams are provided.
Hippo-TEAD Signaling Pathway
The Hippo pathway is a complex signaling cascade that ultimately regulates the activity of the transcriptional co-activators YAP and TAZ. When the pathway is "on," a kinase cascade phosphorylates YAP/TAZ, leading to their cytoplasmic sequestration and degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.
Caption: The Hippo-TEAD signaling pathway.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of TEAD Ligand 1
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like TEAD ligand 1 are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, established guidelines for the disposal of hazardous chemical waste and investigational drugs in a laboratory setting provide a clear framework for its safe management.
Operational Plan: Disposal of this compound
As a novel compound, this compound should be treated as hazardous waste. The following step-by-step procedure ensures compliance with safety regulations and minimizes risk.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | If handling powder, use a fume hood |
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent accidental chemical reactions.
| Waste Type | Container and Labeling |
| Solid this compound | Place in a clearly labeled, sealed container compatible with chemical waste. The label should read "Hazardous Waste" and include the full chemical name ("this compound") and any known hazards. |
| Liquid Solutions | Use a dedicated, leak-proof hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed. Label clearly with "Hazardous Waste," the chemical name, solvent, and approximate concentration. |
| Contaminated Materials | Items such as pipette tips, gloves, and empty vials should be collected in a designated, sealed container labeled "Hazardous Waste: this compound Contaminated Materials." |
Step 3: Storage and Collection
All waste must be stored safely pending collection by a certified hazardous waste disposal service.
-
Satellite Accumulation Area (SAA) : Store all this compound waste containers in a designated SAA within the laboratory. This area should be clearly marked and away from general lab traffic.
-
Secondary Containment : Place waste containers in a secondary containment bin to prevent spills.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[1][2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound.
Hippo Signaling Pathway
TEAD (Transcriptional Enhanced Associate Domain) is a key downstream component of the Hippo signaling pathway, which is crucial in regulating organ size and cell proliferation.[3][4][5] When the Hippo pathway is "off," the transcriptional co-activator YAP (Yes-associated protein) translocates to the nucleus and binds to TEAD, leading to the expression of genes that promote cell growth. TEAD ligands and inhibitors are being investigated as potential cancer therapeutics because they can disrupt this interaction.
The diagram below outlines the core components of the Hippo signaling pathway.
Caption: Simplified diagram of the Hippo signaling pathway.
Experimental Protocol: TEAD-YAP Interaction Assay
To assess the efficacy of compounds like this compound, a common method is a luciferase reporter assay to measure the transcriptional activity of the TEAD-YAP complex.
Objective: To quantify the inhibitory effect of a test compound on YAP-TEAD-mediated gene transcription.
Materials:
-
HEK293T cells
-
8xGTIIC-luciferase reporter plasmid (contains TEAD binding sites)
-
pRL-CMV-Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Test compound (e.g., this compound)
-
Dual-Glo Luciferase Assay System
-
24-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding : Seed HEK293T cells in 24-well plates at a density of 1 x 10^5 cells per well and incubate for 24 hours.
-
Transfection : Co-transfect the cells with the 8xGTIIC-luciferase reporter and pRL-CMV-Renilla plasmids using a suitable transfection reagent.
-
Compound Treatment : After 6 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the treated cells for another 24 hours.
-
Lysis and Luciferase Measurement : Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the Dual-Glo Luciferase Assay System.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.
This protocol provides a robust method for determining the in-vitro potency of potential TEAD-YAP interaction inhibitors.
References
Essential Safety and Operational Guide for Handling TEAD Ligand 1
Disclaimer: As of the time of this writing, a specific Safety Data Sheet (SDS) for "TEAD Ligand 1" is not publicly available. The following guidance is based on established best practices for handling potent, novel small molecule inhibitors in a laboratory setting. Researchers must consult the manufacturer-provided SDS upon receipt and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This guide is intended to provide a procedural framework for safe operational use and disposal.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent research compounds.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[2][3] A face shield should be worn over goggles, especially when there is a splash hazard, such as during solution preparation.[4] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemically resistant nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. For prolonged contact, consider heavier-duty gloves. |
| Body Protection | Disposable Coveralls or Lab Coat | A dedicated lab coat is the minimum requirement. For procedures with a higher risk of contamination, disposable coveralls made of materials like Tyvek are recommended to protect against chemical splashes and dust. |
| Respiratory Protection | N95 Respirator or Higher | For handling the powdered form of the compound, a minimum of an N95 respirator is recommended to prevent inhalation. All weighing and initial dilutions should be performed in a certified chemical fume hood. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Fully enclosed, chemical-resistant footwear is required in the laboratory. Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of the experiment.
1. Preparation and Engineering Controls:
-
Designated Work Area: All work with this compound, particularly with the solid compound, must be conducted in a designated area within a certified chemical fume hood.
-
Waste Containers: Before starting, prepare clearly labeled hazardous waste containers for solid and liquid waste.
-
Spill Kit: Ensure a chemical spill kit is readily accessible.
2. Preparation of Stock Solutions:
-
Weighing: Tare a tared weigh boat or microcentrifuge tube inside the chemical fume hood. Carefully add the desired amount of powdered this compound, minimizing the creation of dust.
-
Dissolving: In the fume hood, add the appropriate solvent to the vessel containing the powdered compound. Cap the vessel securely and vortex until the compound is fully dissolved. Gentle heating or sonication may be necessary for some compounds.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature.
3. Preparation of Working Solutions:
-
Thawing: When ready for use, thaw an aliquot of the stock solution.
-
Dilution: Perform serial dilutions to achieve the final working concentration in the appropriate buffer or cell culture medium within the fume hood.
4. Post-Handling Decontamination:
-
Surface Cleaning: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and workplace safety.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and paper towels, must be disposed of as hazardous solid waste.
-
Liquid Waste: Unused stock solutions and working solutions containing this compound should be collected in a designated, leak-proof container for hazardous liquid waste. This container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Waste Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup. Do not dispose of any materials containing this compound down the drain or in the regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
